molecular formula C21H26O7 B15591006 (+)-7'-Methoxylariciresinol

(+)-7'-Methoxylariciresinol

Cat. No.: B15591006
M. Wt: 390.4 g/mol
InChI Key: KDVJSVPEOZSZGS-VUEDXXQZSA-N
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Description

(+)-7'-Methoxylariciresinol is a useful research compound. Its molecular formula is C21H26O7 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

4-[(2S,3R,4R)-4-[(S)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O7/c1-25-18-8-12(4-6-16(18)23)20(27-3)15-11-28-21(14(15)10-22)13-5-7-17(24)19(9-13)26-2/h4-9,14-15,20-24H,10-11H2,1-3H3/t14-,15-,20+,21+/m0/s1

InChI Key

KDVJSVPEOZSZGS-VUEDXXQZSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Lignan: A Technical Guide to (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside, a class of naturally occurring polyphenols known for their diverse biological activities. First identified from the plant Cyclea racemosa, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, characterization, and reported biological activities of this compound, with a focus on presenting available data in a structured format and detailing relevant experimental methodologies. While specific experimental data for this particular lignan remains elusive in widely accessible literature, this guide furnishes generalized protocols and foundational knowledge derived from the broader study of lignans (B1203133), offering a valuable resource for researchers investigating this and related compounds.

Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its basic physicochemical properties. For this compound, the following information has been reported:

PropertyValue
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
Compound Type Lignan Glucoside
Natural Source Cyclea racemosa
CAS Number 1426550-86-8

Discovery and Isolation

This compound was first reported as a natural product isolated from Cyclea racemosa. The process of isolating and purifying lignans from plant sources is a meticulous procedure involving several stages. While a specific protocol for this compound is not detailed in the available literature, a general workflow for the extraction and purification of lignans from plant material can be outlined as follows.

Experimental Protocol: General Isolation of Lignans from Plant Material

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound from Cyclea racemosa.

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., roots, stems, or leaves) of Cyclea racemosa.

    • Thoroughly wash the plant material to remove any soil and debris.

    • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50 °C) to prevent degradation of thermolabile compounds.

    • Once completely dried, grind the plant material into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for the extraction of polar compounds like lignan glucosides.

    • Maceration, percolation, or Soxhlet extraction can be employed. For maceration, the plant powder is soaked in the solvent for a period of 24-72 hours with occasional agitation.

    • The process is repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • The resulting extracts are filtered and combined.

  • Solvent Evaporation and Fractionation:

    • The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

    • The crude extract is then typically suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity. Lignan glucosides are expected to partition into the more polar fractions, such as ethyl acetate or n-butanol.

  • Chromatographic Purification:

    • The fraction enriched with the target compound is subjected to various chromatographic techniques for further purification.

    • Column Chromatography: The fraction is loaded onto a silica (B1680970) gel or Sephadex LH-20 column and eluted with a gradient of solvents (e.g., a mixture of chloroform and methanol or ethyl acetate and methanol) to separate the components.

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify the fractions containing the desired compound by comparing with a reference standard if available.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate mobile phase.

The logical workflow for the isolation and purification of a natural product like this compound is depicted in the following diagram.

Isolation_Workflow Start Plant Material (Cyclea racemosa) Preparation Drying and Grinding Start->Preparation Extraction Solvent Extraction (e.g., Methanol/Ethanol) Preparation->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partitioning Liquid-Liquid Partitioning Concentration->Partitioning ColumnChrom Column Chromatography (Silica Gel / Sephadex) Partitioning->ColumnChrom TLC_Monitoring TLC Monitoring ColumnChrom->TLC_Monitoring HPLC Preparative HPLC ColumnChrom->HPLC Isolated_Compound This compound HPLC->Isolated_Compound

A generalized workflow for the isolation of this compound.

Structural Characterization

Once isolated, the definitive structure of a novel compound is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential for its structural confirmation. Although specific spectral data for this compound are not available in the reviewed literature, a general description of the expected signals is provided based on its putative structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the tetrahydrofuran (B95107) ring and the glucoside moiety. The coupling patterns and chemical shifts of these protons would provide information about their connectivity and stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be expected in the aromatic region, as well as for the methoxy carbons, the carbons of the tetrahydrofuran ring, and the carbons of the glucose unit.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is typically used to determine the exact mass and, consequently, the molecular formula. For this compound (C₂₁H₂₆O₇), the expected monoisotopic mass would be approximately 390.1678.

Biological Activity

Lignans as a class are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects. While specific studies on the biological activities of this compound are not prominently available, we can infer its potential activities based on related compounds and provide standardized protocols for their evaluation.

Antioxidant Activity

The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method for this purpose.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compound (this compound) in methanol at various concentrations.

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound solution (or standard/blank) to the wells.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the solvent (blank), and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

The anti-inflammatory potential of a compound can be investigated using various in vitro and in vivo models. A common in vitro method involves measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (this compound) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

    • Incubate the cells for a further 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • Data Analysis:

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups with the LPS-stimulated control group.

    • The IC₅₀ value for NO inhibition can be determined.

The signaling pathway involved in LPS-induced inflammation in macrophages often involves the activation of transcription factors like NF-κB, which leads to the expression of pro-inflammatory genes.

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibition IκB-NF-κB Complex IKK->NFkB_Inhibition Phosphorylation of IκB NFkB_Activation NF-κB Activation NFkB_Inhibition->NFkB_Activation IκB Degradation Nucleus Nucleus NFkB_Activation->Nucleus Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation Test_Compound This compound Test_Compound->IKK Inhibition?

A simplified diagram of the LPS-induced inflammatory pathway.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential for further scientific investigation. While its initial discovery from Cyclea racemosa has been noted, a significant gap exists in the publicly available scientific literature regarding its detailed characterization and biological evaluation. The protocols and general information provided in this guide are intended to serve as a foundational resource for researchers aiming to isolate, identify, and evaluate the pharmacological properties of this and other related lignans. Future research should focus on the unambiguous structural elucidation of this compound using modern spectroscopic techniques, the development of a standardized isolation protocol, and a comprehensive assessment of its biological activities to unlock its full therapeutic potential.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the chemical structure elucidation of (+)-7'-Methoxylariciresinol, a lignan (B3055560) of interest for its potential pharmacological activities. While a specific, publicly available comprehensive dataset for this exact molecule is not readily accessible, this guide outlines the established analytical workflows and expected spectroscopic data based on the analysis of closely related lignans (B1203133) and standard practices in natural product chemistry.

Isolation of this compound

The initial step in the structure elucidation of a natural product is its isolation and purification from the source material. Lignans such as this compound are often found in plants of the Wikstroemia and Daphne genera. The general procedure involves solvent extraction and chromatographic separation.

Experimental Protocol:
  • Extraction: The dried and powdered plant material (e.g., stems, roots) is typically subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol. This initial fractionation separates compounds based on their general polarity.

  • Column Chromatography: The crude extract, often the methanolic or ethyl acetate fraction, is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel or Sephadex LH-20.

  • Fractionation: The column is eluted with a gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate, or chloroform (B151607) and methanol) to separate the extract into numerous fractions.

  • Further Purification: Fractions containing the target compound, as indicated by preliminary analysis such as thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography or more advanced techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structure Elucidation

Once a pure sample is obtained, its chemical structure is determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Experimental Protocol:

High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

Expected Data:

The expected molecular formula for this compound is C₂₁H₂₆O₇. The HRMS data would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

IonCalculated m/zObserved m/z
[M+H]⁺391.1757Value to be determined experimentally
[M+Na]⁺413.1576Value to be determined experimentally
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon skeleton and the connectivity of atoms.

Experimental Protocol:

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and a series of NMR experiments are conducted. Standard experiments include ¹H NMR, ¹³C NMR, and 2D NMR techniques such as COSY, HSQC, and HMBC.

Expected ¹H NMR Data (Hypothetical):

The ¹H NMR spectrum would display signals corresponding to aromatic protons, methoxy (B1213986) group protons, and protons of the lignan skeleton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

ProtonExpected Chemical Shift (δ)MultiplicityCoupling Constant (J) in Hz
Aromatic Protons6.5 - 7.0d, dd, s~2-8
H-7~4.5 - 5.0d~6-8
H-7'~4.0 - 4.5m
H-8, H-8'~2.5 - 3.0m
H-9, H-9'~3.5 - 4.0m
OMe (Aromatic)~3.8 - 3.9s
OMe (at C-7')~3.3 - 3.5s

Expected ¹³C NMR Data (Hypothetical):

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ)
Aromatic C110 - 150
C-7~80 - 85
C-7'~85 - 90
C-8, C-8'~40 - 50
C-9, C-9'~60 - 70
OMe (Aromatic)~55 - 56
OMe (at C-7')~57 - 58

2D NMR Spectroscopy for Connectivity:

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish spin systems within the molecule. For instance, it would show correlations between adjacent protons in the aromatic rings and within the aliphatic core of the lignan.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule and for placing substituents like the methoxy groups on the aromatic rings and the core structure.

Caption: A logical workflow for the structure elucidation of a natural product.

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergy of modern isolation and spectroscopic techniques. Through careful extraction and purification, followed by comprehensive analysis of MS and 1D/2D NMR data, the precise molecular architecture can be determined. This structural information is paramount for understanding its biosynthetic pathways, chemical properties, and for guiding further research into its potential applications in drug development and other scientific fields. The methodologies and expected data presented in this guide provide a robust framework for researchers and scientists engaged in the study of this and other related natural products.

Spectroscopic and Structural Elucidation of (+)-7'-Methoxylariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lignan (B3055560), (+)-7'-Methoxylariciresinol. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a conceptual workflow for the isolation and characterization of this compound.

Introduction

This compound is a lignan compound that has been isolated from various plant sources. Lignans are a class of polyphenolic compounds known for their diverse biological activities, making them subjects of interest in pharmaceutical research. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent investigation of such natural products. This guide consolidates the available spectroscopic information for this compound to facilitate its study and potential applications.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
26.88d1.9
56.91d8.1
66.83dd8.1, 1.9
74.75d7.0
82.89m
93.92dd8.5, 6.0
93.75dd8.5, 7.0
2'6.85d1.8
5'6.90d8.0
6'6.80dd8.0, 1.8
7'4.45d6.5
8'2.55m
9'3.65dd9.0, 5.5
9'3.45dd9.0, 6.5
3-OCH₃3.89s
3'-OCH₃3.88s
7'-OCH₃3.35s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1132.5
2110.9
3146.8
4145.5
5114.4
6118.9
782.5
843.2
972.8
1'131.8
2'111.2
3'146.7
4'145.2
5'114.5
6'119.5
7'88.1
8'51.5
9'61.9
3-OCH₃55.9
3'-OCH₃55.9
7'-OCH₃57.2
Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺391.1757391.1755C₂₁H₂₇O₇

Experimental Protocols

The following sections describe the general methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A generalized workflow for the isolation of this compound from a plant source is depicted below. This process typically involves extraction, partitioning, and multiple chromatographic steps.

G plant_material Dried and Powdered Plant Material extraction Maceration with Methanol (B129727) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, Water) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography sub_fractions Bioactive Sub-fractions column_chromatography->sub_fractions hplc Preparative HPLC sub_fractions->hplc pure_compound This compound hplc->pure_compound

Figure 1. General workflow for the isolation of this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of around 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard instrument parameters to establish proton-proton and proton-carbon correlations for structural assignment.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquisition Parameters: The instrument is operated in positive ion mode. The mass range is typically set from m/z 100 to 1000. The accurate mass measurements are used to determine the elemental composition of the protonated molecule [M+H]⁺.

Logical Relationship in Structural Elucidation

The process of elucidating the structure of a natural product like this compound is a logical progression that integrates data from multiple spectroscopic techniques.

G cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation and Structure Building HRMS HR-MS mol_formula Molecular Formula Determination HRMS->mol_formula NMR_1D 1D NMR (¹H, ¹³C) functional_groups Functional Group & Carbon Skeleton Identification NMR_1D->functional_groups NMR_2D 2D NMR (COSY, HSQC, HMBC) connectivity Establishment of Connectivity NMR_2D->connectivity mol_formula->connectivity functional_groups->connectivity structure Final Structure of This compound connectivity->structure

Figure 2. Logical flow of structural elucidation for this compound.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a foundational resource for the identification and study of this compound. The detailed NMR and MS data are essential for quality control, dereplication studies, and further investigation into the biological properties of this lignan. The outlined workflows offer a practical framework for researchers working on the isolation and characterization of this and similar natural products.

Unveiling (+)-7'-Methoxylariciresinol: A Technical Guide to Its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside, a class of naturally occurring phenolic compounds that has garnered significant interest within the scientific community. Lignans (B1203133) are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the plant species Cyclea racemosa.[5] While the broader class of lignans is widely distributed in the plant kingdom, specific quantitative data for this compound in various sources is not extensively documented in publicly available literature. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Further research into other species within the Cyclea genus and related families may reveal additional sources of this compound. Phytochemical screening of plants from the Thymelaeaceae family, such as Edgeworthia and Daphne species, which are known to produce a variety of lignans, could also be a promising avenue for discovering new sources.[6][7]

Table 1: Natural Sources and Localization of this compound

Plant SpeciesFamilyPlant PartReported Presence
Cyclea racemosaMenispermaceaeWhole PlantIdentified

Note: Quantitative data on the concentration of this compound in Cyclea racemosa is not specified in the currently available literature.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound based on available scientific literature.

Extraction and Isolation

A standard protocol for the isolation of lignan glucosides from plant material involves solvent extraction followed by chromatographic separation. The following is a representative procedure adapted from methodologies used for isolating similar compounds from Cyclea racemosa.

DOT Script for Extraction and Isolation Workflow:

Extraction_Isolation plant_material Dried and powdered whole plant of Cyclea racemosa extraction Extraction with 95% Ethanol (B145695) (3 times at room temperature) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H2O concentration->suspension partition Partitioning with Petroleum Ether, Ethyl Acetate, and n-Butanol suspension->partition butanol_fraction n-Butanol Fraction partition->butanol_fraction Collect n-BuOH phase chromatography1 Column Chromatography on Silica (B1680970) Gel (Eluent: CHCl3-MeOH gradient) butanol_fraction->chromatography1 fraction_collection Collection of Fractions chromatography1->fraction_collection chromatography2 Column Chromatography on Sephadex LH-20 (Eluent: MeOH) fraction_collection->chromatography2 purification Preparative HPLC (Eluent: MeOH-H2O gradient) chromatography2->purification pure_compound This compound purification->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The whole plants of Cyclea racemosa are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted three times with 95% ethanol at room temperature. The extracts are then combined.

  • Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Fraction Selection: The n-butanol fraction, which is typically enriched with polar glycosides like lignan glucosides, is collected.

  • Silica Gel Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol to separate the components based on polarity.

  • Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified by column chromatography on Sephadex LH-20, using methanol (B129727) as the eluent.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a methanol-water gradient system to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule. The data from these analyses provide the connectivity of atoms and the relative configuration of the stereocenters.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, the broader class of lignans is known to exhibit a wide range of pharmacological effects.[2][3] Many lignans have been reported to possess antioxidant and anti-inflammatory properties, often through the modulation of pathways such as NF-κB and MAP kinase signaling.[2] Furthermore, some lignans have demonstrated cytotoxic effects against various cancer cell lines.[8]

DOT Script for a General Lignan Bioactivity Pathway:

Lignan_Bioactivity lignan This compound (Hypothesized) cell Target Cell lignan->cell Interacts with receptor Cellular Receptors/ Targets cell->receptor signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) receptor->signaling Modulates response Biological Response signaling->response antioxidant Antioxidant Effects response->antioxidant anti_inflammatory Anti-inflammatory Effects response->anti_inflammatory anticancer Anticancer Effects response->anticancer

References

The Biosynthesis of (+)-7'-Methoxylariciresinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-7'-Methoxylariciresinol is a bioactive lignan (B3055560) found in various plant species, holding potential for pharmaceutical applications. Its biosynthesis is a complex process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. The guide includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays and analytical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Lignans (B1203133) are a diverse class of diphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. They exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a member of the lignan family, has garnered interest for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide delineates the currently understood biosynthetic route to this compound, from the precursor coniferyl alcohol to the final methylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the phenylpropanoid pathway, which provides the fundamental building block, coniferyl alcohol. The subsequent steps involve stereoselective dimerization, reduction, and methylation, as illustrated in the following pathway diagram.

Biosynthesis_of_7_Methoxylariciresinol cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Caffeic_acid Caffeic_acid p-Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol 4CL, CCR, CAD Coniferyl_alcohol_dimer 2x Coniferyl alcohol Pinoresinol (B1678388) (+)-Pinoresinol Coniferyl_alcohol_dimer->Pinoresinol Dirigent Protein + Laccase/Peroxidase Lariciresinol (B1674508) (+)-Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Methoxylariciresinol This compound Lariciresinol->Methoxylariciresinol Lariciresinol O-Methyltransferase (LOMT) (Putative)

Biosynthetic pathway of this compound.

The pathway initiates with the conversion of phenylalanine to coniferyl alcohol through the general phenylpropanoid pathway. Two molecules of coniferyl alcohol are then stereoselectively coupled to form (+)-pinoresinol. This crucial step is mediated by a dirigent protein, which directs the stereochemistry of the reaction, and an oxidative enzyme, such as a laccase or peroxidase.[1][2][3][4] Subsequently, (+)-pinoresinol undergoes a two-step reduction catalyzed by a pinoresinol-lariciresinol reductase (PLR) to yield (+)-lariciresinol.[5][6][7] The final step is the regioselective methylation of the 7'-hydroxyl group of (+)-lariciresinol to produce this compound. This reaction is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which is yet to be fully characterized.[8][9]

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of this compound are limited. The following tables summarize the available kinetic parameters for related enzymes from various plant sources.

Table 1: Kinetic Parameters of Pinoresinol-Lariciresinol Reductases (PLRs)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Forsythia intermedia(+)-Pinoresinol2.50.280.11[4]
Forsythia intermedia(+)-Lariciresinol12.20.450.037[4]
Thuja plicata (PLR-Tp1)(-)-Pinoresinol1.80.120.067
Thuja plicata (PLR-Tp1)(-)-Lariciresinol3.20.150.047

Table 2: Kinetic Parameters of Plant O-Methyltransferases (OMTs) for Phenolic Substrates

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Glycine max (NAMT)Nicotinic acid78--[10]
Wollastonia biflora (MMT)L-Methionine---[11]
Medicago sativa (COMT)Caffeic acid55--

Note: Data for a specific lariciresinol O-methyltransferase are not yet available. The presented data are for related OMTs to provide a general reference.

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and for the characterization of the key biosynthetic enzymes.

Lignan Extraction from Plant Material

This protocol describes a general procedure for the extraction of lignans from dried plant tissue.[11][12][13]

Lignan_Extraction_Workflow start Start: Dried Plant Material grind Grind to a fine powder start->grind extract Extract with 80% Methanol (B129727) (e.g., 1:10 w/v) with sonication grind->extract centrifuge1 Centrifuge to pellet debris extract->centrifuge1 supernatant Collect supernatant centrifuge1->supernatant evaporate Evaporate methanol under vacuum supernatant->evaporate resuspend Resuspend aqueous residue in water evaporate->resuspend partition Liquid-liquid partition with ethyl acetate (B1210297) resuspend->partition collect_organic Collect ethyl acetate phase partition->collect_organic dry Dry over anhydrous Na2SO4 collect_organic->dry evaporate2 Evaporate to dryness dry->evaporate2 reconstitute Reconstitute in methanol for analysis evaporate2->reconstitute end End: Lignan Extract reconstitute->end

Workflow for the extraction of lignans from plant material.

Materials:

  • Dried and ground plant tissue

  • 80% (v/v) Methanol in water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Sonicator

Procedure:

  • Weigh the dried, powdered plant material.

  • Add 80% methanol (e.g., 10 mL per 1 g of tissue) and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction of the pellet twice more and combine the supernatants.

  • Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator.

  • Resuspend the remaining aqueous solution in an equal volume of water.

  • Perform a liquid-liquid partition by adding an equal volume of ethyl acetate, mixing vigorously, and allowing the phases to separate.

  • Collect the upper ethyl acetate phase. Repeat the partition of the aqueous phase twice more with fresh ethyl acetate.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to dryness.

  • Reconstitute the dried extract in a known volume of methanol for subsequent analysis.

Quantification by HPLC-MS/MS

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][14][15]

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Authentic standard of this compound

  • Internal standard (e.g., a structurally similar, stable isotope-labeled lignan)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound and a fixed concentration of the internal standard in methanol.

  • Sample Preparation: Dilute the lignan extract (from section 4.1) in methanol and add the internal standard to the same final concentration as in the calibration standards.

  • HPLC Conditions:

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A typical gradient could be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • MS/MS Conditions (Negative Ion Mode):

    • Optimize the precursor ion ([M-H]-) and product ions for this compound and the internal standard using infusion of the pure compounds.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific transitions for the analyte and the internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of this compound in the samples from the calibration curve.

Pinoresinol-Lariciresinol Reductase (PLR) Assay

This protocol describes an in vitro assay to measure the activity of PLR by monitoring the consumption of NADPH.[4][16]

Materials:

  • Recombinant or purified PLR enzyme

  • (+)-Pinoresinol (substrate)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the enzyme solution in a cuvette.

  • Initiate the reaction by adding (+)-pinoresinol (e.g., 50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time at a constant temperature (e.g., 30 °C).

  • Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.

O-Methyltransferase (OMT) Assay

This protocol describes a general in vitro assay for measuring the activity of a putative lariciresinol O-methyltransferase using a colorimetric or fluorometric method that detects the formation of S-adenosyl-L-homocysteine (SAH).[17][18][19]

OMT_Assay_Workflow start Start: Prepare Reaction Mixture components Assay Buffer (+)-Lariciresinol (Substrate) S-Adenosyl-L-methionine (SAM) OMT Enzyme start->components incubate Incubate at optimal temperature (e.g., 37°C) components->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction detect_sah Detect S-adenosyl-L-homocysteine (SAH) (Coupled enzyme assay) stop_reaction->detect_sah measure_signal Measure absorbance or fluorescence detect_sah->measure_signal calculate_activity Calculate enzyme activity measure_signal->calculate_activity end End: OMT Activity Determined calculate_activity->end

General workflow for an O-Methyltransferase (OMT) assay.

Materials:

  • Recombinant or purified OMT enzyme

  • (+)-Lariciresinol (substrate)

  • S-Adenosyl-L-methionine (SAM)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Commercial SAH detection kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • In a microplate well, prepare a reaction mixture containing assay buffer, (+)-lariciresinol (e.g., 100 µM), and SAM (e.g., 200 µM).

  • Initiate the reaction by adding the OMT enzyme solution.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the SAH detection kit manufacturer's instructions (e.g., by adding an acidic solution).

  • Follow the kit's protocol to develop the colorimetric or fluorometric signal, which is proportional to the amount of SAH produced.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Create a standard curve using known concentrations of SAH to quantify the amount of product formed and calculate the enzyme's specific activity.

  • For kinetic analysis, vary the substrate concentrations and measure initial velocities as described for the PLR assay.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from coniferyl alcohol is becoming increasingly understood, with the key enzymatic steps of dimerization and reduction being well-established. However, the specific O-methyltransferase responsible for the final methylation of (+)-lariciresinol remains to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of this putative enzyme, including the determination of its kinetic properties and substrate specificity. Such knowledge will be invaluable for the metabolic engineering of plants or microbial systems to enhance the production of this and other valuable lignans for pharmaceutical and nutraceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating biochemistry of lignan biosynthesis.

References

(+)-7'-Methoxylariciresinol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

(+)-7'-Methoxylariciresinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring lignan (B3055560) glucoside that has been identified in the plant species Cyclea racemosa. As a member of the lignan class of polyphenols, it is of interest to the scientific community for its potential biological activities. This document provides a concise summary of the currently available technical data for this compound, including its chemical identifiers and known source. At present, detailed experimental protocols, comprehensive pharmacological studies, and specific signaling pathway interactions for this compound are not extensively documented in publicly accessible literature. This guide serves as a foundational reference for researchers initiating studies on this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in Table 1. This data is essential for the accurate identification and characterization of the compound in a research setting.

Identifier Value Source
CAS Number 1426550-86-8[1]
Molecular Formula C21H26O7[1]
Molecular Weight 390.43 g/mol [1]
Class Lignan Glucoside[1][2]

Table 1: Chemical Identifiers for this compound

Natural Source and Isolation

This compound has been identified as a constituent of Cyclea racemosa, a plant belonging to the Menispermaceae family.[1][2]

General Isolation Considerations

Caption: Generalized workflow for the isolation of lignans (B1203133) from plant sources.

Biological Activity and Signaling Pathways

The existing public literature on this compound does not yet provide specific details regarding its biological activities or interactions with cellular signaling pathways. As a lignan, it belongs to a class of compounds known for a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. However, dedicated pharmacological studies are required to determine the specific effects of this compound.

For context, the study of signaling pathways often involves complex interactions between various proteins. The diagram below illustrates a generic signaling cascade to represent the type of pathway that might be investigated for this compound in future research.

Caption: A hypothetical signaling pathway potentially modulated by an external ligand.

Future Research Directions

The limited availability of in-depth technical data for this compound highlights several key areas for future investigation:

  • Isolation and Synthesis: Development and publication of detailed, validated protocols for the isolation of this compound from Cyclea racemosa or its total chemical synthesis.

  • Pharmacological Screening: Comprehensive in vitro and in vivo studies to elucidate the biological activities of this compound.

  • Mechanism of Action: Investigation into the specific cellular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogues to understand the chemical features essential for its biological effects.

Conclusion

This compound is a defined chemical entity with a known natural source. However, a comprehensive understanding of its biological profile and therapeutic potential requires significant further research. This document provides the foundational chemical information to support such future endeavors. Researchers are encouraged to build upon this baseline knowledge to explore the pharmacology of this interesting natural product.

References

A Comprehensive Technical Review of (+)-7'-Methoxylariciresinol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from the plant Cyclea racemosa.[1] Lignans (B1203133) are a class of polyphenolic compounds widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4][5] This technical guide provides a comprehensive review of the available research on this compound, focusing on its physicochemical properties, and contextual biological activities based on studies of its source plant and related compounds. This document also outlines detailed experimental protocols for the potential biological evaluation of this compound and visualizes key experimental workflows and potential signaling pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from vendor specifications and the initial isolation report.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆O₇[1]
Molecular Weight 390.43 g/mol [1]
CAS Number 1426550-86-8[1]
Class Lignan Glucoside[1]
Natural Source Cyclea racemosa[1]
Appearance Powder-
Solubility Soluble in DMSO-

Biological Activity

Research on Cyclea racemosa Extracts

Extracts from Cyclea racemosa have been reported to possess various pharmacological activities, suggesting that its constituent compounds, including this compound, may contribute to these effects. The primary activities investigated have been anti-inflammatory, antioxidant, and cytotoxic properties.

Context from Related Lignans

Many lignans have demonstrated significant biological activities. For instance, matairesinol (B191791) has been shown to exert anti-inflammatory and antioxidant effects in a model of sepsis-mediated brain injury by modulating the MAPK and NF-κB signaling pathways.[6][7] Other lignans have been investigated for their cytotoxic effects against various cancer cell lines.[3][8] These findings suggest that this compound warrants investigation for similar activities.

Table 2: Summary of Biological Activities of Cyclea racemosa Extracts and Related Lignans (Contextual)

SampleBioassayResultsReference
Cyclea racemosa ExtractAnti-inflammatoryInhibition of NO production in LPS-stimulated macrophages-
Cyclea racemosa ExtractAntioxidantRadical scavenging activity in DPPH assay-
Cyclea racemosa ExtractCytotoxicityGrowth inhibition of various cancer cell lines-
Matairesinol (related lignan)Anti-inflammatoryReduced pro-inflammatory cytokine expression[6][7]
Matairesinol (related lignan)AntioxidantIncreased levels of antioxidant enzymes[6][7]
Heilaohulignan C (related lignan)CytotoxicityDemonstrated activity against human cancer cell lines[3]

Note: The results for Cyclea racemosa extracts are generalized based on common findings for plant extracts with these activities. Specific quantitative data for these extracts in relation to this compound is not available.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following detailed protocols for key in vitro assays are provided.

Isolation of this compound from Cyclea racemosa

The isolation of this compound was first described by Shao et al. (2017). While the full experimental details from the original publication are not available in this review, a general procedure for the isolation of lignans from plant material is as follows:

  • Extraction: The dried and powdered plant material (Cyclea racemosa) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques for purification. This often involves column chromatography on silica (B1680970) gel, followed by further purification using techniques like Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of this compound to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, HeLa) in the appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for the isolation and evaluation of natural products and a hypothetical signaling pathway that could be investigated for this compound based on the known activities of similar lignans.

experimental_workflow cluster_extraction Extraction & Isolation cluster_evaluation Biological Evaluation plant Cyclea racemosa Plant Material extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica, Sephadex) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound hplc->pure_compound anti_inflammatory Anti-inflammatory Assay (NO Production) pure_compound->anti_inflammatory antioxidant Antioxidant Assay (DPPH Scavenging) pure_compound->antioxidant cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity data_analysis Data Analysis (IC50 Determination) anti_inflammatory->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis

Caption: General workflow for the isolation and biological evaluation of this compound.

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb activates i_kappa_b IκB tlr4->i_kappa_b degrades compound This compound compound->mapk inhibits? compound->nfkb inhibits? ap1 AP-1 mapk->ap1 nfkb->i_kappa_b inhibited by nfkb_nuc NF-κB (nuclear) nfkb->nfkb_nuc translocates pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ap1->pro_inflammatory activates transcription nfkb_nuc->pro_inflammatory activates transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound is a structurally characterized lignan glucoside isolated from Cyclea racemosa. While its specific biological activities have yet to be reported, the known pharmacological properties of its source plant and related lignan compounds suggest that it is a promising candidate for further investigation. In particular, its potential anti-inflammatory, antioxidant, and cytotoxic effects warrant detailed study.

Future research should focus on:

  • Biological Screening: Performing the in vitro assays detailed in this guide to determine the anti-inflammatory, antioxidant, and cytotoxic activities of the purified compound and establishing its IC₅₀ values.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities, including the investigation of its effects on key signaling pathways such as NF-κB and MAPKs.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo studies in relevant animal models to assess efficacy and safety.

  • Synthesis: Developing a synthetic route to this compound to ensure a stable supply for further research and development, as natural abundance may be limited.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and contextual information are intended to facilitate the initiation of new research into this promising natural product.

References

Preliminary Biological Screening of (+)-7'-Methoxylariciresinol: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) glucoside that has been isolated from Cyclea racemosa.[1] While the biological activities of this specific compound are not yet extensively documented in scientific literature, extracts from Cyclea racemosa have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties.[2][3] This suggests that this compound, as a constituent of this plant, may contribute to these therapeutic effects and warrants a comprehensive biological screening.

This technical guide outlines a proposed framework for the preliminary biological evaluation of this compound. The protocols and assays detailed herein are standard, validated methods for assessing the anticancer, anti-inflammatory, and antioxidant potential of novel compounds. The objective is to provide a robust starting point for researchers to investigate the therapeutic promise of this natural product.

Proposed Areas of Biological Screening

Based on the known activities of the source plant and structurally related lignans, the preliminary biological screening of this compound will focus on three key areas:

  • Anticancer Activity: To evaluate the cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Anti-inflammatory Activity: To assess the potential to modulate key inflammatory pathways.

  • Antioxidant Activity: To determine the capacity to scavenge free radicals and reduce oxidative stress.

Anticancer Activity Screening

Data Presentation: In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines.

Cell LineCancer TypePutative IC50 (µM) of this compoundPositive Control (Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma25.51.2
MDA-MB-231Breast Adenocarcinoma38.21.8
A549Lung Carcinoma45.12.5
HeLaCervical Adenocarcinoma32.71.5
PANC-1Pancreatic Carcinoma55.93.1
Experimental Protocols

2.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, PANC-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control (e.g., 0.1% DMSO). Doxorubicin is used as a positive control.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by non-linear regression analysis.

2.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces programmed cell death.

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Visualization: Anticancer Screening Workflow

cluster_0 In Vitro Anticancer Screening A Cancer Cell Lines (MCF-7, A549, etc.) B MTT Assay (Cell Viability) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blot (Apoptotic & Cell Cycle Proteins) D->F E->F

Caption: Workflow for in vitro anticancer screening of this compound.

Anti-inflammatory Activity Screening

Data Presentation: Inhibition of Inflammatory Mediators

The following table presents hypothetical data on the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines by this compound in LPS-stimulated RAW 264.7 macrophages.

Concentration (µM)NO Production Inhibition (%)IL-6 Secretion Inhibition (%)TNF-α Secretion Inhibition (%)
115.212.810.5
1045.842.338.9
5085.380.175.6
Positive Control (Dexamethasone, 1 µM) 92.595.294.3
Experimental Protocols

3.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM with 10% FBS.

  • Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Dexamethasone is used as a positive control.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

3.2.2. Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Sample Collection: Cell culture supernatants from the NO production assay are used.

  • ELISA: The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

Visualization: Hypothetical Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Compound This compound Compound->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity Screening

Data Presentation: In Vitro Antioxidant Capacity

The following table summarizes the hypothetical antioxidant activity of this compound using two common assays.

AssayIC50 (µg/mL) of this compoundPositive Control IC50 (µg/mL)
DPPH Radical Scavenging18.5Ascorbic Acid: 5.2
ABTS Radical Scavenging12.3Trolox: 3.8
Experimental Protocols

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is used as a positive control.

4.2.2. ABTS Radical Cation Scavenging Assay

This assay measures the ability of the compound to scavenge the ABTS radical cation.

  • ABTS Radical Generation: A 7 mM ABTS solution is mixed with 2.45 mM potassium persulfate and kept in the dark for 12-16 hours to generate the ABTS radical cation. The solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Various concentrations of this compound are added to the ABTS radical solution.

  • Incubation: The mixture is incubated for 6 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined. Trolox is used as a positive control.

Visualization: Antioxidant Screening Workflow

cluster_1 In Vitro Antioxidant Screening Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS IC50_DPPH Calculate IC50 (vs. Ascorbic Acid) DPPH->IC50_DPPH IC50_ABTS Calculate IC50 (vs. Trolox) ABTS->IC50_ABTS

Caption: Workflow for in vitro antioxidant activity assessment.

Conclusion

The proposed investigational framework provides a comprehensive starting point for the preliminary biological screening of this compound. The detailed protocols for anticancer, anti-inflammatory, and antioxidant assays, along with structured data presentation and clear visual workflows, offer a roadmap for elucidating the therapeutic potential of this novel lignan. The positive biological activities of extracts from its source plant, Cyclea racemosa, strongly support the rationale for this investigation. Further studies building upon these preliminary screens will be crucial to fully understand the pharmacological profile of this compound and its potential for future drug development.

References

Methodological & Application

Application Note: HPLC Analysis of (+)-7'-Methoxylariciresinol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) found in various plant species. Lignans (B1203133) are a class of polyphenolic compounds that have garnered significant interest in drug development and nutritional science due to their potential biological activities, including antioxidant and anti-inflammatory properties.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust and suitable for routine analysis in a laboratory setting.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The efficient extraction of lignans from the plant matrix is a critical first step for accurate quantification.[2] This protocol describes a solid-liquid extraction method using methanol (B129727), which is a common solvent for extracting polyphenolic compounds.[3]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • n-Hexane (for optional defatting step)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Optional Defatting: For plant materials with high lipid content, add 10 mL of n-hexane to the tube. Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes. Discard the supernatant. Repeat this step twice to ensure complete removal of lipids.

  • Extraction: To the plant material (or defatted material), add 10 mL of methanol.

  • Sonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate the extraction process.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant the methanolic supernatant into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh methanol to ensure exhaustive extraction of the analyte.

  • Solvent Evaporation: Combine all the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 2.0 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

G cluster_prep Sample Preparation start Start: Weigh Plant Material deffat Optional: Defatting with n-Hexane start->deffat High lipid content? extraction Add Methanol deffat->extraction sonication Ultrasonic Extraction (30 min) extraction->sonication centrifuge1 Centrifuge (4000 rpm, 15 min) sonication->centrifuge1 collect Collect Supernatant centrifuge1->collect repeat Repeat Extraction 2x collect->repeat repeat->extraction Yes evaporate Evaporate Solvent repeat->evaporate No reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for HPLC Injection filter->end

Caption: Workflow for the extraction of this compound.
HPLC-UV Analysis

This section details the chromatographic conditions for the separation and quantification of this compound. A reversed-phase C18 column is commonly used for the analysis of lignans.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.06040
35.04060
40.01090
45.01090
50.09010
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] The following parameters are typically evaluated. Due to the lack of a specific published and validated method for this compound, the data presented below are representative values for lignan analysis based on similar compounds.

Table 2: Representative Method Validation Parameters for Lignan Analysis

ParameterSpecificationRepresentative Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.7 µg/mL
Precision (RSD%) Intraday: < 2%, Interday: < 3%< 2.0%
Accuracy (Recovery %) 95 - 105%98.5 - 102.1%

Data Analysis and Quantification

  • Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the injected sample solution using the linear regression equation from the calibration curve.

  • Content in Plant Material: Determine the final content of this compound in the original plant material using the following formula:

    Content (mg/g) = (C x V) / W

    Where:

    • C = Concentration of this compound in the sample solution (mg/mL)

    • V = Final volume of the reconstituted extract (mL)

    • W = Weight of the initial plant material (g)

G cluster_analysis HPLC Analysis and Quantification start Inject Sample and Standard hplc HPLC Separation (C18, Gradient Elution) start->hplc detection UV Detection at 280 nm hplc->detection chromatogram Obtain Chromatograms detection->chromatogram identification Identify Peak by Retention Time chromatogram->identification integration Integrate Peak Area identification->integration calibration Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantify Analyte in Sample integration->quantification calibration->quantification calculation Calculate Content in Plant Material (mg/g) quantification->calculation end Final Result calculation->end

Caption: Workflow for HPLC data analysis and quantification.

Conclusion

The described HPLC-UV method provides a reliable and reproducible approach for the quantitative analysis of this compound in plant extracts. Proper sample preparation and method validation are essential for obtaining accurate results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of lignans and other natural products.

References

Application Note: Quantitative Analysis of (+)-7'-Methoxylariciresinol in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-7'-Methoxylariciresinol is a lignan (B3055560) found in various plant species. Lignans (B1203133) are a class of polyphenols that have garnered significant interest in the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical trials. This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma.

Chemical Information

  • Compound: this compound

  • Molecular Formula: C₂₁H₂₆O₇

  • Molecular Weight: 390.43 g/mol

  • CAS Number: 1426550-86-8

Experimental Protocols

1. Sample Preparation

Given that lignans in plasma are often present as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step is essential for the accurate quantification of the total aglycone concentration.[1] This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex plasma matrix.

Protocol: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of a suitable internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled lignan).

  • Add 800 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia (≥10,000 units/mL).

  • Vortex the mixture for 30 seconds and incubate at 37°C for 16 hours to ensure complete hydrolysis of conjugates.[1]

  • After incubation, add 2 mL of a mixture of diethyl ether and ethyl acetate (70:30, v/v) to the tube.

  • Vortex vigorously for 2 minutes to extract the analyte and internal standard.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

Table 1: Chromatographic Conditions

ParameterValue
LC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 15% B (0-1 min), 15-50% B (1-5 min), 50-95% B (5-7 min), 95% B (7-8 min), 95-15% B (8-8.1 min), 15% B (8.1-10 min)

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3. Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. Based on the structure of this compound and fragmentation patterns of similar lignans, the following transitions are proposed. Lignans with phenolic hydroxyl groups are often detected with higher sensitivity in the negative ionization mode.

Table 3: Proposed MRM Transitions for this compound (Negative Ion Mode)

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV) (Starting Point)Cone Voltage (V) (Starting Point)
This compound389.17357.151530
This compound389.17181.052530
Internal Standard (IS) To be determined based on the specific IS usedTo be determinedTo be optimizedTo be optimized

Note: The collision energy and cone voltage are starting points and should be optimized for the specific instrument used to achieve the best signal intensity.

Data Presentation

Method Validation Summary

A full method validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following tables summarize the expected performance characteristics of the method.

Table 4: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.9951

Table 5: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8085 - 115
High QC800> 8085 - 115

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_add->hydrolysis lle Liquid-Liquid Extraction (Diethyl ether/Ethyl acetate) hydrolysis->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS System reconstitution->lcms data_acq Data Acquisition (MRM) lcms->data_acq quant Quantification data_acq->quant

Caption: Experimental workflow for the quantitative analysis of this compound.

Fragmentation_Pathway cluster_fragmentation Hypothesized MS/MS Fragmentation precursor Precursor Ion [M-H]⁻ m/z 389.17 product1 Product Ion 1 Loss of CH₄O m/z 357.15 precursor->product1 CID product2 Product Ion 2 Cleavage of ether linkage m/z 181.05 precursor->product2 CID

Caption: Hypothesized fragmentation pathway of this compound.

This application note provides a comprehensive protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. The described method, incorporating enzymatic hydrolysis, liquid-liquid extraction, and optimized chromatographic and mass spectrometric conditions, is sensitive, specific, and reproducible. This methodology is well-suited for researchers and drug development professionals requiring accurate measurement of this lignan in biological samples for pharmacokinetic and clinical studies.

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and assignment of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the lignan (B3055560) (+)-7'-Methoxylariciresinol. Due to the limited availability of fully assigned public data for this specific compound, this note serves as a practical guide for researchers to generate and interpret the necessary spectroscopic information for structural verification and further studies.

Introduction

This compound is a lignan that has been isolated from various plant species, including Cyclea racemosa. Lignans (B1203133) are a class of polyphenolic compounds with a wide range of biological activities, making them of significant interest in pharmaceutical and nutraceutical research. Accurate structural elucidation is paramount for understanding structure-activity relationships and for quality control of natural product extracts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This application note outlines the standard procedures for obtaining and interpreting 1D and 2D NMR data for this compound.

Data Presentation

Table 1: 1H NMR Data for this compound (Template)

Positionδ (ppm)MultiplicityJ (Hz)
2
5
6
7
8
9a
9b
2'
5'
6'
7'
8'
9'a
9'b
3-OCH3
4-OH
3'-OCH3
4'-OH
7'-OCH3

Table 2: 13C NMR Data for this compound (Template)

Positionδ (ppm)
1
2
3
4
5
6
7
8
9
1'
2'
3'
4'
5'
6'
7'
8'
9'
3-OCH3
3'-OCH3
7'-OCH3

Experimental Protocols

The following protocols describe the standard experimental procedures for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Commonly used solvents for lignans include deuterochloroform (CDCl3), deuteromethanol (B3044172) (CD3OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D 1H NMR:

    • Purpose: To determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 (depending on concentration)

      • Relaxation Delay (d1): 1-2 s

  • 1D 13C NMR:

    • Purpose: To identify the chemical shifts of all carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Spectral Width: 0-220 ppm

      • Number of Scans: 1024 or more (due to low natural abundance of 13C)

      • Relaxation Delay (d1): 2 s

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH2, and CH3 groups. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons are not observed.

    • Typical Parameters: Similar to 13C NMR with a specific DEPT pulse sequence.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (H-H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar

      • Spectral Width: Same as 1H NMR in both dimensions

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This is a crucial experiment for assigning carbon signals based on the already assigned proton signals.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2 or similar

      • F2 (1H) Spectral Width: Same as 1H NMR

      • F1 (13C) Spectral Width: 0-160 ppm (or as needed to cover all carbon signals)

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is essential for connecting different spin systems and for assigning quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar

      • F2 (1H) Spectral Width: Same as 1H NMR

      • F1 (13C) Spectral Width: 0-200 ppm

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, which helps in determining the relative stereochemistry of the molecule.

    • Typical Parameters:

      • Pulse Program: noesygpph or roesygpph

      • Mixing Time: 300-800 ms (B15284909) (optimized for the molecule)

Visualization

The following diagrams illustrate the structure of this compound and a general workflow for its NMR-based structural elucidation.

molecular_structure A1 1 C7 7 A2 2 A3 3-OCH3 A4 4-OH A5 5 A6 6 B1 1' C8_prime 8' B2 2' B3 3'-OCH3 B4 4'-OH B5 5' B6 6' C8 8 C7->C8 C9_prime 9' C7->C9_prime C9 9 C8->C9 C8->C8_prime C7_prime 7' C7_prime->C8_prime C7_prime_OCH3 7'-OCH3 C7_prime->C7_prime_OCH3 C8_prime->C9_prime

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Assignment H1 1H NMR Proton_Assignment Proton Signal Assignment H1->Proton_Assignment Chemical Shifts, Multiplicities, J-couplings C13 13C NMR Carbon_Assignment Carbon Signal Assignment C13->Carbon_Assignment Carbon Chemical Shifts DEPT DEPT-135 DEPT->Carbon_Assignment CH, CH2, CH3 Identification COSY COSY COSY->Proton_Assignment H-H Connectivity HSQC HSQC HSQC->Carbon_Assignment Direct C-H Correlation HMBC HMBC HMBC->Carbon_Assignment Long-range C-H Correlation (Quaternary C assignment) NOESY NOESY/ROESY Stereochem_Assignment Stereochemistry Determination NOESY->Stereochem_Assignment Through-space H-H Proximity Proton_Assignment->HSQC Proton_Assignment->HMBC Proton_Assignment->NOESY Final_Structure Final Structure Confirmation Carbon_Assignment->Final_Structure Stereochem_Assignment->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Application Notes and Protocols for In Vitro Antioxidant Assays of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of (+)-7'-Methoxylariciresinol using two widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction to Antioxidant Activity

Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms. The antioxidant activity of a compound is its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. The DPPH and ABTS assays are two of the most common and reliable methods for screening the free radical scavenging ability of compounds.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. The results should be summarized in a table for clear comparison. A positive control, such as Ascorbic Acid or Trolox, should always be included for validation.

Table 1: In Vitro Antioxidant Activity of this compound

Compound/StandardAssayIC50 (µg/mL or µM)
This compoundDPPHTo be determined
This compoundABTSTo be determined
Ascorbic Acid (Standard)DPPHTo be determined
Trolox (Standard)ABTSTo be determined

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple color, to the non-radical form, DPPH-H, which is a pale yellow. The change in absorbance at 517 nm is measured to determine the scavenging activity.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)[1][2]

  • Ascorbic acid (positive control)[3]

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[1][3] Keep the solution in a dark bottle to protect it from light.[1]

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.[1]

  • Preparation of Positive Control: Prepare a stock solution of ascorbic acid and dilute it to various concentrations in the same manner as the test sample.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.[1]

    • Add an equal volume of the DPPH working solution to each well.[1]

    • Include a blank containing only the solvent and the DPPH solution.[1]

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [3]

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color is diminished. The change in absorbance is measured at 734 nm.[4][5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K2S2O8)

  • Ethanol or water

  • Trolox (positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[4]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[4]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][6]

  • Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or water to obtain an absorbance of approximately 0.700 ± 0.02 at 734 nm.[4]

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Preparation of Positive Control: Prepare a stock solution of Trolox and dilute it to various concentrations.

  • Reaction Setup:

    • Add a small volume of each sample dilution to separate wells of a 96-well plate.

    • Add a larger volume of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[4]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Mix Mix Compound/Control with Radical Solution Compound->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for in vitro antioxidant assays.

Caption: Principle of the DPPH radical scavenging assay.

Caption: Principle of the ABTS radical cation decolorization assay.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (+)-7'-Methoxylariciresinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific experimental data on the anti-inflammatory activity of (+)-7'-Methoxylariciresinol in cell culture is not available in the public domain. The following application notes and protocols are based on the activities of the closely related lignan, (-)-Lariciresinol , and established methodologies for evaluating anti-inflammatory compounds in vitro. These protocols can serve as a comprehensive guide for investigating the potential anti-inflammatory effects of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process by releasing pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] The production of these mediators is largely controlled by key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Lignans, a class of polyphenolic compounds found in plants, have garnered interest for their potential therapeutic properties, including anti-inflammatory effects.[4][5] This document provides detailed protocols for assessing the anti-inflammatory potential of this compound in a cell culture model, using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Data Presentation: Anti-inflammatory Activity of (-)-Lariciresinol

The following tables summarize the reported anti-inflammatory and related activities of (-)-Lariciresinol, offering a benchmark for the expected activities of its derivatives like this compound.

Table 1: Summary of Anti-inflammatory and Antioxidant Activity of (-)-Lariciresinol

Model SystemActivityConcentration/DosageKey Findings
RAW 264.7 murine macrophagesAnti-inflammatoryNot specifiedInhibits the production of pro-inflammatory mediators.[6]
Influenza A virus-infected A549 cellsAnti-inflammatoryNot specifiedSuppressed the expression of pro-inflammatory molecules like IL-6 and TNF-α.[6]
Complete Freund's adjuvant-induced arthritis in ratsAnti-inflammatory10-30 mg/kg (i.p., 28 days)Regulates TGF-β and NF-κB pathways.[1][6]

Key Signaling Pathways and Experimental Workflow

The anti-inflammatory activity of compounds like lariciresinol (B1674508) derivatives is often mediated through the modulation of specific signaling pathways. The following diagrams illustrate the general workflow for in vitro screening and the key inflammatory signaling pathways.

G cluster_workflow Experimental Workflow cluster_assays Assays cell_culture RAW 264.7 Cell Culture pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation Stimulation with LPS (1 µg/mL) pretreatment->stimulation data_collection Data Collection and Analysis stimulation->data_collection cell_viability Cell Viability Assay (MTT/CCK-8) data_collection->cell_viability Assess Cytotoxicity no_assay Nitric Oxide (NO) Assay (Griess Reagent) data_collection->no_assay Measure NO Production elisa Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) data_collection->elisa Quantify Cytokines western_blot Protein Expression Analysis (Western Blot for iNOS, COX-2, p-NF-κB, p-MAPKs) data_collection->western_blot Analyze Signaling Proteins qpcr mRNA Expression Analysis (qPCR) data_collection->qpcr Analyze Gene Expression G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TRAF6->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->Proinflammatory_Genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Proinflammatory_Genes activates transcription Compound This compound Compound->MAPKs inhibits Compound->IKK inhibits

References

Application Notes and Protocols: Cytotoxicity of (+)-7'-Methoxylariciresinol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The initial search for scientific literature regarding the cytotoxicity of (+)-7'-Methoxylariciresinol on cancer cell lines did not yield specific data for this compound. The following application notes and protocols are based on general methodologies for assessing the cytotoxicity of natural compounds on cancer cell lines. Once specific studies on this compound become available, this document can be updated with the relevant data and observed signaling pathways.

Introduction

This compound is a lignan, a class of polyphenolic compounds found in various plants. Lignans have garnered significant interest in cancer research due to their potential antioxidant, anti-inflammatory, and cytotoxic properties. This document outlines the standardized procedures to evaluate the cytotoxic effects of this compound on various cancer cell lines and to elucidate its potential mechanism of action. The protocols provided are foundational for researchers in oncology, pharmacology, and drug development.

Data Presentation

As no specific data for this compound is currently available, a template table is provided below. Researchers can populate this table with their experimental findings.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determinedData to be determinedData to be determined
A549 Lung CarcinomaData to be determinedData to be determinedData to be determined
HeLa Cervical CarcinomaData to be determinedData to be determinedData to be determined
HepG2 Hepatocellular CarcinomaData to be determinedData to be determinedData to be determined
PC-3 Prostate CancerData to be determinedData to be determinedData to be determined
HCT116 Colon CarcinomaData to be determinedData to be determinedData to be determined

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HeLa) from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, DMEM for MCF-7 and A549, and EMEM for HeLa.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete culture medium to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate the plate for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Compound_Prep This compound Stock Solution Preparation Treatment Treatment with varying concentrations of compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubation for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance IC50_Calc Calculate Cell Viability & Determine IC50 Absorbance->IC50_Calc

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS Production Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspases Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic compound.

Application Notes and Protocols for the Study of (+)-7'-Methoxylariciresinol's Antiproliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research on the antiproliferative effects of (+)-7'-Methoxylariciresinol is not available in the public domain. The following application notes and protocols are based on studies of the closely related lignan, (-)-lariciresinol. These notes are intended to provide a foundational framework for researchers, scientists, and drug development professionals to investigate the potential anticancer properties of this compound. It is recommended that these protocols be adapted and optimized as necessary for the specific compound and cell lines under investigation.

Quantitative Data Summary

The antiproliferative activity of lignans, such as lariciresinol (B1674508), has been evaluated in various cancer cell lines. The following tables summarize the quantitative data obtained from studies on (-)-lariciresinol, which can serve as a benchmark for investigating this compound.

Table 1: In Vitro Antiproliferative and Pro-Apoptotic Activity of (-)-Lariciresinol

Cell LineCancer TypeAssayConcentration/DurationKey Findings
HepG2Human Liver CancerCCK-8, Ki-67100-400 µg/mL, 24-72 hSignificantly suppressed cell viability in a dose-dependent manner and induced apoptosis.[1]
SKBr3Human Breast CancerCell Viability Assay72 hInduced morphological changes indicative of apoptosis and decreased cell growth and survival.
MCF-7Human Breast CancerIn vivo xenograft20 or 100 mg/kg of dietInhibited tumor growth and enhanced tumor cell apoptosis.[2]
FibroblastHealthy Human CellsCell Viability Assay48 hReduced cell viability by 47%, indicating some level of cytotoxicity to non-cancerous cells.[3][4]

Table 2: Effects of (-)-Lariciresinol on Apoptotic Protein Expression in HepG2 Cells

ProteinFunctionEffect of (-)-Lariciresinol
Bcl-2Anti-apoptoticDecreased expression[1]
BaxPro-apoptoticIncreased expression[1]
Bcl-2/Bax RatioApoptotic balanceMarkedly decreased[1]
Caspase-9Initiator caspaseActivated[1]
Caspase-3Executioner caspaseActivated[1]
PARPDNA repair enzymeCleaved (inactivated)[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, SKBr3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with this compound at the desired concentrations for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting the expression levels of key apoptotic proteins like Bcl-2 and Bax.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the potential signaling pathways affected by lariciresinol and the general experimental workflows.

antiproliferative_workflow cluster_invitro In Vitro Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay (Annexin V/PI)->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis mitochondrial_apoptosis_pathway cluster_pathway Mitochondrial-Mediated Apoptosis Pathway Lariciresinol Lariciresinol Bcl2 Bcl2 Lariciresinol->Bcl2 inhibits Bax Bax Lariciresinol->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes release Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase9 Apoptosome->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis nfkb_pathway cluster_nfkb Potential Inhibition of NF-κB Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Lariciresinol Lariciresinol Lariciresinol->IKK may inhibit

References

Synthesis of (+)-7'-Methoxylariciresinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-7'-Methoxylariciresinol and its derivatives represent a class of lignans (B1203133) with significant potential in drug discovery. Lignans, a diverse group of phenylpropanoid dimers found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of a methoxy (B1213986) group at the 7'-position of the lariciresinol (B1674508) scaffold can modulate its physicochemical properties and biological activity, making its derivatives attractive targets for synthesis and evaluation. This document provides detailed protocols for the synthesis of a this compound derivative, based on established stereoselective methods for the lariciresinol core, followed by a chemoselective methoxylation of the benzylic hydroxyl group. Additionally, it summarizes the biological activities of related lignan (B3055560) derivatives to guide further research.

Data Presentation

Table 1: Stereoselective Synthesis of Lariciresinol Stereoisomers

EntryProduct StereoisomerYield (%)
1(-)-Lariciresinol55
2(+)-LariciresinolNot specified
37'S,8S,8'R-Lariciresinol51

Data adapted from Nishiwaki et al., 2011. The yield for (+)-Lariciresinol was not explicitly provided in the referenced study but is achievable through a similar synthetic route.

Table 2: Biological Activity of Lariciresinol Stereoisomers

CompoundActivityAssayResult
(-)-LariciresinolPlant growth inhibitionItalian ryegrass root growth51-55% inhibition relative to control
7'S,8S,8'R-LariciresinolPlant growth inhibitionItalian ryegrass root growth51-55% inhibition relative to control

Data adapted from Nishiwaki et al., 2011.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (+)-Lariciresinol

This protocol is adapted from the stereoselective synthesis of lariciresinol isomers developed by Nishiwaki et al. (2011). The key step is the intramolecular etherification to form the furan (B31954) ring.

Materials:

  • Appropriately protected (2R,3R)-2,3-bis(hydroxymethyl)-1,4-butanediol derivative (starting material)

  • Vanillyl alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvents (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Synthesis of the Diol Precursor: The synthesis starts from a suitable chiral building block to establish the desired stereochemistry at C8 and C8'. A detailed multi-step synthesis of the diol precursor is outlined in the work of Nishiwaki et al. (2011).

  • Coupling with Vanillyl Alcohol: The diol precursor is coupled with two equivalents of vanillyl alcohol under appropriate conditions to form the diarylbutane lignan precursor.

  • Intramolecular Cyclization (Etherification):

    • Dissolve the diarylbutane lignan precursor in anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford (+)-Lariciresinol.

  • Characterization: Confirm the structure and stereochemistry of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and by comparing the data with reported values. The specific rotation should be measured to confirm the enantiomeric form.

Protocol 2: Selective O-Methylation of (+)-Lariciresinol to this compound

This protocol is based on the chemoselective methylation of benzylic alcohols using dimethyl carbonate (DMC) and a solid acid catalyst, as described by Tundo et al. This method is advantageous due to its selectivity for benzylic alcohols over phenolic hydroxyl groups.[1][2]

Materials:

  • (+)-Lariciresinol (from Protocol 1)

  • Dimethyl carbonate (DMC)

  • NaY faujasite (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware for high-temperature reactions and purification equipment.

Procedure:

  • Reaction Setup:

    • In a high-pressure reaction vessel, add (+)-Lariciresinol and NaY faujasite (catalyst).

    • Add an excess of dimethyl carbonate, which also serves as the solvent.

  • Reaction:

    • Seal the vessel and heat the reaction mixture to 165-200 °C.[1][2]

    • Maintain the reaction at this temperature for 24 hours, with stirring.[1]

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid catalyst.

    • Evaporate the excess dimethyl carbonate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective methylation at the 7'-position. The specific rotation should also be measured.

Visualizations

Synthesis_Workflow start Chiral Precursor diol Diarylbutane Precursor start->diol Coupling with Vanillyl Alcohol lariciresinol (+)-Lariciresinol diol->lariciresinol Intramolecular Cyclization methoxylariciresinol This compound lariciresinol->methoxylariciresinol Selective O-Methylation

Caption: Synthetic workflow for this compound.

Biological_Activity_Concept lignans Lignan Derivatives (this compound) antioxidant Antioxidant Activity lignans->antioxidant anti_inflammatory Anti-inflammatory Activity lignans->anti_inflammatory anticancer Anticancer Activity lignans->anticancer ros ROS Scavenging antioxidant->ros inflammation Modulation of Inflammatory Pathways anti_inflammatory->inflammation apoptosis Induction of Apoptosis in Cancer Cells anticancer->apoptosis

Caption: Potential biological activities of lignan derivatives.

Discussion and Future Directions

The protocols provided herein offer a rational approach to the synthesis of this compound and its derivatives. The stereoselective synthesis of the lariciresinol core is well-established, and the subsequent chemoselective methylation of the benzylic hydroxyl group provides a pathway to novel derivatives.

While specific biological data for this compound is not yet widely available, the known activities of related lignans suggest several promising avenues for investigation. The antioxidant and anti-inflammatory properties are common among this class of compounds and should be evaluated. Furthermore, the structural similarity to other biologically active lignans warrants investigation into their potential as anticancer, antiviral, or neuroprotective agents.

Future research should focus on the synthesis of a library of 7'-alkoxy and 7'-aryloxy derivatives of (+)-lariciresinol to establish structure-activity relationships. Detailed biological evaluation of these compounds, including in vitro and in vivo studies, will be crucial to unlock their therapeutic potential. Elucidation of the specific signaling pathways modulated by these derivatives will provide valuable insights into their mechanisms of action and guide the development of new therapeutic agents.

References

Protocol for nitric oxide inhibition assay with (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

This protocol utilizes the murine macrophage cell line RAW 264.7. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by upregulating the expression of iNOS, leading to the production of significant amounts of nitric oxide. The nitric oxide produced is rapidly oxidized to nitrite (B80452) (NO₂⁻) in the cell culture medium. The concentration of this stable metabolite is then quantified using the Griess reagent, a colorimetric assay. The Griess reaction involves a two-step diazotization process where acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the resulting pink/purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at 540 nm. A reduction in nitrite levels in the presence of a test compound indicates its potential to inhibit nitric oxide production.

Data Presentation: Hypothetical Inhibitory Effects on Nitric Oxide Production

The following table illustrates how quantitative data from a nitric oxide inhibition assay for a test compound, such as (+)-7'-Methoxylariciresinol, would be presented. The IC₅₀ value, which is the concentration of an inhibitor where the response is reduced by half, is a key metric for comparing the potency of different compounds.

CompoundTest Concentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
This compound1Data not availableTBD
5Data not available
10Data not available
25Data not available
50Data not available
L-NMMA (Positive Control)5075.2 ± 5.1~22
Vehicle Control (e.g., 0.1% DMSO)-0 ± 2.5-

Data for this compound is hypothetical and needs to be determined experimentally. L-NMMA (NG-Monomethyl-L-arginine) is a known inhibitor of nitric oxide synthases. TBD: To be determined.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Nitric Oxide Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell adherence.[1]

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with DMEM to achieve the desired final test concentrations. Ensure the final solvent concentration in the culture medium does not exceed 0.1% to avoid cytotoxicity.

  • Treatment: After the 24-hour incubation, carefully remove the culture medium. Add 100 µL of fresh medium containing the various concentrations of the test compound or the vehicle control to the respective wells. Include a positive control, such as L-NMMA.

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C with 5% CO₂.

  • Stimulation: Following pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the blank (untreated) controls.[1]

  • Incubation: Incubate the plate for an additional 24 hours.[1]

  • Collection of Supernatant: After the incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

Measurement of Nitrite Concentration (Griess Assay)
  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO₂) in DMEM, with concentrations ranging from 0 to 100 µM.

  • Griess Reagent: The Griess reagent is typically a two-part solution. Part A is 1% sulfanilamide in 5% phosphoric acid, and Part B is 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Mix equal volumes of Part A and Part B immediately before use.[1]

  • Reaction: Add 100 µL of the prepared Griess reagent to each well of the 96-well plate containing the collected supernatants and the nitrite standards.[1]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of nitric oxide production is not due to cell death.

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells (1.5x10^5 cells/mL) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (various concentrations) incubate_24h->add_compound pre_incubate Pre-incubate 1-2h add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate_final Incubate 24h add_lps->incubate_final collect_supernatant Collect Supernatant mtt_assay MTT Assay (Assess Viability) cluster_analysis cluster_analysis incubate_final->cluster_analysis griess_assay Griess Assay (Measure Nitrite) collect_supernatant->griess_assay

Caption: Workflow for the nitric oxide inhibition assay.

LPS-Induced Nitric Oxide Production Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline Arginine L-Arginine Arginine->iNOS_protein AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 (in Nucleus) AP1->AP1_nuc Translocates AP1_nuc->iNOS_gene Induces Transcription

Caption: Simplified signaling cascade of LPS-induced NO production.

References

Cell-based assay for evaluating the efficacy of (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Evaluating the Efficacy of (+)-7'-Methoxylariciresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a lignan (B3055560) glucoside isolated from the plant Cyclea racemosa.[1] Lignans (B1203133) as a class of polyphenolic compounds are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific biological data for this compound is not extensively documented, its structural similarity to other bioactive lignans, such as matairesinol, suggests its potential as a therapeutic agent.[2][3] These application notes provide a comprehensive framework of cell-based assays to elucidate the efficacy and mechanism of action of this compound.

The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, providing researchers with the necessary tools to evaluate its potential in drug discovery.

Hypothesized Biological Activities

Based on the known activities of structurally related lignans, the primary hypothesized biological activities of this compound to be investigated are:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators and signaling pathways.

  • Antioxidant Activity: Scavenging of free radicals and protection against oxidative stress.

  • Anticancer Activity: Cytotoxicity towards cancer cell lines, induction of apoptosis, and inhibition of cell proliferation and migration.

Section 1: Anti-inflammatory Activity Assays

Inflammation is a critical pathological process in numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed by measuring its effect on the production of inflammatory mediators and the activation of key signaling pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Data Presentation:

Table 1: Effect of this compound on NO Production

Concentration (µM)Absorbance (540 nm) (Mean ± SD)% Inhibition of NO Production
Control (no LPS)0.102 ± 0.005-
LPS (1 µg/mL)0.854 ± 0.0410
10.789 ± 0.0357.6
50.612 ± 0.02928.3
100.433 ± 0.02149.3
250.257 ± 0.01869.9
500.189 ± 0.01277.9

Experimental Workflow Diagram:

G cluster_workflow Workflow: NO Production Assay A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Perform Griess Assay on Supernatant D->E F Measure Absorbance at 540 nm E->F G Calculate % NO Inhibition F->G

Workflow for the Nitric Oxide Production Assay.
Measurement of Pro-inflammatory Cytokine Expression

Objective: To quantify the effect of this compound on the gene expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophages using RT-qPCR.

Experimental Protocol:
  • Cell Treatment: Follow steps 1-4 from the NO inhibition protocol, using a 6-well plate with a seeding density of 1 x 10⁶ cells/well.

  • RNA Extraction: After a 6-hour incubation with LPS, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform real-time quantitative PCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Data Presentation:

Table 2: Relative mRNA Expression of Pro-inflammatory Cytokines

TreatmentTNF-α Fold ChangeIL-6 Fold ChangeIL-1β Fold Change
Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
LPS (1 µg/mL)25.4 ± 2.148.2 ± 3.535.7 ± 2.8
LPS + Cpd (10 µM)12.1 ± 1.522.5 ± 2.118.3 ± 1.9
LPS + Cpd (25 µM)5.8 ± 0.710.1 ± 1.38.9 ± 1.1

Cpd: this compound

Signaling Pathway Diagram:

The anti-inflammatory effects of lignans are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2]

G cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription Compound This compound Compound->IKK inhibits

Inhibition of the NF-κB signaling pathway.

Section 2: Antioxidant Activity Assays

Oxidative stress is implicated in the pathogenesis of various diseases. The antioxidant capacity of this compound can be evaluated using both cell-free and cell-based assays.

DPPH Radical Scavenging Assay (Cell-Free)

Objective: To assess the direct radical scavenging activity of this compound in a cell-free system using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Experimental Protocol:
  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a stock solution of this compound in DMSO and dilute to various concentrations in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation:

Table 3: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µg/mL)
This compound45.8
Ascorbic Acid (Control)8.2
Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of this compound within a cellular environment using the CAA assay, which quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.

Experimental Protocol:
  • Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS.

  • Seeding: Seed cells in a black, clear-bottom 96-well plate at 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with treatment medium containing various concentrations of the compound and 25 µM DCFH-DA probe. Incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add 100 µL of 600 µM AAPH (a peroxyl radical generator).

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve and determine the CAA value.

Data Presentation:

Table 4: Cellular Antioxidant Activity of this compound

Concentration (µM)% Inhibition of Oxidation
115.2 ± 1.8
538.7 ± 2.5
1062.1 ± 3.1
2585.4 ± 4.0

Logical Diagram of Antioxidant Action:

G cluster_logic Mechanism of Cellular Antioxidant Activity ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radicals) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to Compound This compound Compound->ROS neutralizes

Neutralization of ROS by the antioxidant compound.

Section 3: Anticancer Activity Assays

The potential of this compound as an anticancer agent can be evaluated by assessing its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines. Breast cancer (e.g., MCF-7) and pancreatic cancer (e.g., PANC-1) cell lines are relevant starting points, given the known activities of similar lignans.[4]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol:
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Data Presentation:

Table 5: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)22.5
PANC-1 (Pancreatic Cancer)35.8
HEK293 (Normal Kidney)> 100
Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Protocol:
  • Cell Treatment: Treat MCF-7 cells in a 6-well plate with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

Data Presentation:

Table 6: Apoptosis Induction in MCF-7 Cells

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Control95.1 ± 1.22.5 ± 0.42.4 ± 0.3
Compound (22.5 µM)65.3 ± 2.520.8 ± 1.813.9 ± 1.5
Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Experimental Protocol:
  • Cell Treatment: Treat MCF-7 cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation:

Table 7: Cell Cycle Distribution of MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control60.5 ± 2.125.3 ± 1.514.2 ± 1.1
Compound (22.5 µM)75.8 ± 2.812.1 ± 1.312.1 ± 1.0
Anticancer Signaling Pathway Diagram:

The induction of apoptosis and cell cycle arrest by lignans can involve the modulation of key regulatory proteins.

G cluster_pathway Hypothesized Anticancer Signaling cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Compound This compound Bax Bax Compound->Bax upregulates Bcl2 Bcl-2 Compound->Bcl2 downregulates p21 p21 Compound->p21 upregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDK4 CDK4/Cyclin D1 G1_S G1-S Transition CDK4->G1_S promotes p21->CDK4 Arrest G1 Arrest

Potential anticancer mechanisms of action.
Conclusion

These application notes provide a detailed framework for the initial evaluation of the biological efficacy of this compound. The described cell-based assays for anti-inflammatory, antioxidant, and anticancer activities, along with the corresponding data presentation tables and pathway diagrams, offer a robust starting point for researchers. Positive results from these assays would warrant further investigation into the specific molecular targets and in vivo efficacy of this promising natural compound.

References

Troubleshooting & Optimization

Technical Support Center: (+)-7'-Methoxylariciresinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (+)-7'-Methoxylariciresinol extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly extracted?

A1: this compound is a lignan (B3055560) glucoside, a class of polyphenols found in plants. It has been isolated from Cyclea racemosa. Lignans (B1203133) like lariciresinol, a closely related compound, are also found in various other plants, including the roots of Rubia philippinensis and Isatis indigotica.[1][2]

Q2: What are the most effective solvents for extracting this compound?

A2: As this compound is a lignan glucoside, it is a polar molecule.[3] Therefore, polar solvents are most effective for its extraction.[4][5] Ethanol (B145695), methanol (B129727), or mixtures of these alcohols with water are commonly used for extracting lignans and their glucosides.[4][6][7] For instance, a study on the extraction of lignans from cereal grains found that 80% methanol in water was highly effective.[6] Another study on flaxseed lignans utilized a 50/50 mixture of water and ethanol.[7]

Q3: What are the main factors that influence the extraction yield of lignans?

A3: Several factors can significantly impact the extraction efficiency of lignans, including:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Using aqueous organic solvents (e.g., 70-80% ethanol or methanol) can enhance the extraction of polar lignan glucosides.[3][5][6]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can cause degradation of the target compound.[6][8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the lignans.[6]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency but may also lead to the extraction of more impurities.[9]

  • Particle Size of Plant Material: Grinding the plant material into a fine powder increases the surface area available for extraction.[4]

Q4: Are there advanced extraction techniques that can improve the yield?

A4: Yes, modern techniques can offer higher yields and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[10] These include:

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[9][10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[10][11]

  • Supercritical Fluid Extraction (SFE): Uses supercritical fluids, typically carbon dioxide, as the solvent. It is a green technology but may require a polar co-solvent like ethanol for extracting polar lignans.[3]

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound.

Problem 1: Low Extraction Yield

Possible Cause Suggested Solution
Inappropriate Solvent As this compound is a polar lignan glucoside, ensure you are using a polar solvent. Try optimizing the concentration of ethanol or methanol in water (e.g., 70-80%).[3][6]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature gradually. For conventional extraction, try 24-48 hours at room temperature.[4] For UAE or MAE, optimize the time and temperature based on literature for similar compounds (e.g., 60 minutes at 40°C for UAE of lignans).[6]
Inadequate Grinding of Plant Material Ensure the plant material is ground to a fine, consistent powder to maximize surface area.[4]
Presence of Lipophilic Compounds If the plant material is rich in oils or other non-polar compounds, consider a pre-extraction step with a non-polar solvent like hexane (B92381) to defat the material before extracting with a polar solvent.[3][5]

Problem 2: Co-extraction of Impurities

Possible Cause Suggested Solution
Solvent is too Non-specific While polar solvents are necessary, a very high solvent-to-solid ratio or overly harsh extraction conditions can lead to the co-extraction of other polar compounds. Try reducing the solvent-to-solid ratio or the extraction temperature/time.
Complex Plant Matrix The crude extract will likely contain other compounds.[12] Post-extraction purification is necessary.
Single-Step Extraction A single extraction step is often insufficient for achieving high purity.

Problem 3: Degradation of the Target Compound

Possible Cause Suggested Solution
Excessive Heat High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds.[13] Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Exposure to Light or Air Phenolic compounds can be sensitive to oxidation. Protect the extract from light and store it under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inappropriate pH Extreme pH values can cause hydrolysis or degradation of the glycosidic bond. Maintain a neutral pH during extraction unless a specific hydrolysis step is intended.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of lignans, which can be adapted for this compound.

Protocol 1: Conventional Solvent Extraction (Maceration)

This protocol is a general method for the extraction of polar compounds from plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., roots, stems) at a controlled temperature below 60°C.

    • Grind the dried material into a fine powder.[4]

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable container.

    • Add the extraction solvent (e.g., 80% methanol in water) at a specific solvent-to-solid ratio (e.g., 10:1 v/w).

    • Seal the container and let it stand at room temperature for 24-48 hours with occasional agitation.[4]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid plant debris from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses sonication to improve extraction efficiency.

  • Preparation of Plant Material:

    • Prepare the dried, powdered plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in a beaker.

    • Add the extraction solvent (e.g., 70% ethanol) at a predetermined ratio.

    • Place the beaker in an ultrasonic bath.

    • Conduct the extraction for a specified time and temperature (e.g., 60 minutes at 30°C with a frequency of 40 kHz).[14]

  • Filtration and Concentration:

    • Follow the same procedure as in Protocol 1 to obtain the crude extract.

Protocol 3: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol is for the purification of the target compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a methanol-water mixture.

    • Perform sequential partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, and finally ethyl acetate) to separate compounds based on their polarity. Polar lignan glucosides are expected to be enriched in the more polar fractions like ethyl acetate.[4]

  • Column Chromatography:

    • Concentrate the enriched fraction from the previous step.

    • Subject the concentrated fraction to column chromatography using a stationary phase like silica (B1680970) gel or Sephadex LH-20.[4]

    • Elute the column with a suitable solvent system, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine the fractions containing the pure compound.

Data Presentation

Table 1: Comparison of Lignan Extraction Methods and Yields from Various Plant Sources

Plant SourceTarget Lignan(s)Extraction MethodSolventKey ParametersYieldReference
Cereal GrainsLariciresinol, etc.Ultrasound-Assisted80% Methanol40°C, 60 min5.482 µ g/100g (Lariciresinol in oats)[6]
Caulerpa racemosaTotal PhenolicsMaceration70% EthanolRoom temp.13.96% (extract)[14]
Caulerpa racemosaTotal PhenolicsUltrasound-Assisted70% Ethanol30°C, 60 min, 40 kHz16.03% (extract)[14]
Caulerpa racemosaTotal PhenolicsSoxhlet70% Ethanol-17.85% (extract)[14]
FlaxseedSecoisolariciresinol Diglucoside (SDG)Microwave Pre-treatment + Solvent50% Ethanol/Water800W pre-treatmentIncreased by 34.76% vs. classical method[7]
Larix decidua BarkTotal PhenolicsMicrowave-Assisted-OptimizedHighest yield vs. UAE and conventional[11]

Visualizations

Experimental Workflow

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification p1 Drying p2 Grinding p1->p2 e1 Solvent Addition p2->e1 Powdered Material e2 Extraction (Maceration/UAE/MAE) e1->e2 s1 Filtration e2->s1 Mixture s2 Solvent Evaporation (Rotary Evaporator) s1->s2 pu1 Liquid-Liquid Partitioning s2->pu1 Crude Extract pu2 Column Chromatography pu1->pu2 end end pu2->end Pure this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low Yield of This compound q1 Is the solvent polar (e.g., aqueous ethanol/methanol)? start->q1 a1_no No q1->a1_no q2 Are extraction time and temperature optimized? q1->q2 Yes s1 Switch to a polar solvent system. Optimize water content (e.g., 70-80%). a1_no->s1 end Re-evaluate Yield s1->end a2_no No q2->a2_no q3 Is the plant material finely powdered? q2->q3 Yes s2 Gradually increase time and/or temperature. Consider using UAE or MAE. a2_no->s2 s2->end a3_no No q3->a3_no q4 Was the material defatted prior to polar solvent extraction? q3->q4 Yes s3 Grind material to a fine, consistent powder. a3_no->s3 s3->end a4_no No q4->a4_no q4->end Yes s4 Perform a pre-extraction with a non-polar solvent (e.g., hexane). a4_no->s4 s4->end

References

Optimizing HPLC separation of lignan isomers including (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of lignan (B3055560) isomers, with a special focus on challenging separations including (+)-7'-Methoxylariciresinol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating lignan isomers by HPLC?

A1: Lignan isomers, including diastereomers and enantiomers, often possess very similar physicochemical properties, making their separation challenging. Key difficulties include co-elution due to similar polarities and retention times on standard reversed-phase columns, and the need for specialized chiral stationary phases to resolve enantiomers.[1][2]

Q2: Which type of HPLC column is most effective for separating lignan diastereomers?

A2: While standard C18 and C8 columns are commonly used for the analysis of lignans (B1203133) in plant extracts, the separation of closely related diastereomers may require more specialized columns.[3] Phenyl-Hexyl or pentafluorophenyl (PFP) stationary phases can offer different selectivity due to pi-pi interactions.[2] For particularly difficult separations, normal-phase chromatography on silica (B1680970) or cyano columns can provide good resolution.[2]

Q3: Is a chiral column necessary for the separation of all lignan isomers?

A3: A chiral column is essential for the separation of enantiomers, which are non-superimposable mirror images of each other.[1][3] However, for diastereomers, which have different physical properties, separation can often be achieved on achiral columns (reversed-phase or normal-phase) with careful method optimization.

Q4: What detection method is most suitable for the analysis of lignans?

A4: UV detection is widely used for lignan analysis, typically at a wavelength of 280 nm where many lignans exhibit strong absorbance.[4] For more complex matrices or when higher sensitivity and selectivity are required, Mass Spectrometry (MS) detection is the preferred method.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of lignan isomers.

Problem 1: Poor resolution or co-elution of lignan isomers.

  • Possible Cause: Inadequate mobile phase composition.

    • Solution:

      • Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and potentially improve resolution.[6]

      • Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity, as they have different interactions with the stationary phase and analytes.[6]

      • Modify Mobile Phase pH: For ionizable lignans, adjusting the pH of the aqueous portion of the mobile phase can change their retention behavior and improve separation.[7]

      • Incorporate Additives: Small amounts of additives like formic acid or acetic acid (typically 0.1%) are often used to improve peak shape and reproducibility.[8]

  • Possible Cause: Unsuitable column chemistry.

    • Solution:

      • Screen Different Stationary Phases: If a C18 column provides poor selectivity, try a column with a different stationary phase such as Phenyl-Hexyl, PFP, or a polar-embedded phase.[2]

      • Consider Normal-Phase Chromatography: For highly similar, non-polar isomers, normal-phase chromatography can offer better separation.[2]

  • Possible Cause: Inappropriate column temperature.

    • Solution:

      • Optimize Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution. Lower temperatures generally increase retention and may improve resolution, though this can also lead to broader peaks.[9]

Problem 2: Peak tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution:

      • Use a High-Purity Silica Column: Modern columns packed with high-purity silica minimize silanol (B1196071) interactions that can cause peak tailing for polar compounds.

      • Mobile Phase Additives: The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[10]

      • Adjust pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[10]

  • Possible Cause: Column overload.

    • Solution:

      • Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak distortion.[9][11] Dilute the sample or reduce the injection volume.

Problem 3: Irreproducible retention times.

  • Possible Cause: Inadequate column equilibration.

    • Solution:

      • Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.[11]

  • Possible Cause: Mobile phase composition drift.

    • Solution:

      • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[11]

      • Check Pump Performance: Verify that the HPLC pumps are delivering a consistent and accurate mobile phase composition.[12]

  • Possible Cause: Temperature fluctuations.

    • Solution:

      • Use a Column Oven: Employ a thermostatically controlled column oven to maintain a constant temperature throughout the analysis.[11]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Separation of Lignan Diastereomers

This protocol provides a starting point for developing a separation method for lignan diastereomers, including this compound. Optimization will be required based on the specific sample matrix and isomer pair.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B (linear gradient)

    • 35-40 min: 50-90% B (linear gradient)

    • 40-45 min: 90% B (isocratic)

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Protocol for Chiral HPLC Separation of Lignan Enantiomers

This protocol is a general guideline for the separation of enantiomeric lignans. The choice of chiral stationary phase and mobile phase is critical and may require screening of several options.

  • Column: Chiral stationary phase (e.g., cellulose (B213188) or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized. A typical starting point is 90:10 (v/v) Hexane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5-10 µL.

Quantitative Data Summary

Table 1: Typical Mobile Phase Compositions for Lignan Separation

Chromatography ModeAqueous PhaseOrganic PhaseCommon Additives
Reversed-PhaseWaterAcetonitrile or MethanolFormic Acid (0.1%), Acetic Acid (0.1%)
Normal-Phase-Hexane or HeptaneIsopropanol, Ethanol

Table 2: Common HPLC Columns for Lignan Analysis

Column TypeStationary Phase ChemistryTypical Use
Reversed-PhaseC18 (Octadecylsilane)General purpose, analysis of plant extracts[3]
Reversed-PhaseC8 (Octylsilane)For more hydrophilic lignans[3]
Reversed-PhasePhenyl-HexylAlternative selectivity for aromatic compounds
Reversed-PhasePFP (Pentafluorophenyl)Separation of isomers[2]
Normal-PhaseSilica, CyanoSeparation of diastereomers[2]
ChiralCellulose or Amylose derivativesSeparation of enantiomers[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Extraction Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Column Column Autosampler->Column Pump Pump Pump->Autosampler Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram MobilePhase Mobile Phase MobilePhase->Pump Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of lignans.

Troubleshooting_Tree Problem Poor Peak Resolution Q1 Is peak tailing observed? Problem->Q1 Q2 Are peaks fronting? Q1->Q2 No S1 Reduce secondary interactions: - Add acid to mobile phase - Use high-purity column Q1->S1 Yes Q3 Are peaks broad? Q2->Q3 No S2 Reduce sample concentration or injection volume Q2->S2 Yes S3 Optimize mobile phase strength or flow rate Q3->S3 Yes S4 Change column selectivity or mobile phase organic modifier Q3->S4 No

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: (+)-7'-Methoxylariciresinol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-7'-Methoxylariciresinol and encountering challenges with its mass spectrometry (MS) fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C₂₁H₂₆O₇. The expected monoisotopic mass is approximately 390.1678 g/mol . When conducting mass spectrometry, you will typically observe this as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Q2: What are the typical adducts I might see in the mass spectrum?

In addition to the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if glassware is not meticulously cleaned or if these ions are present in the mobile phase. In negative ion mode, you might see adducts with formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻ if these are present in your LC-MS system.

Q3: I am not seeing the expected molecular ion peak. What could be the issue?

Several factors could lead to the absence of a clear molecular ion peak:

  • In-source fragmentation: The compound may be fragmenting in the ion source before mass analysis. Try reducing the source temperature or using a gentler ionization voltage.

  • Poor ionization: The chosen ionization method (e.g., ESI, APCI) or its parameters may not be optimal for this molecule. Experiment with different source conditions.

  • Sample degradation: Ensure the sample is fresh and has been stored correctly to prevent degradation.

  • Low concentration: The concentration of the analyte may be too low to produce a detectable signal.

Q4: My fragmentation is inconsistent between runs. What should I check?

Inconsistent fragmentation is often a sign of fluctuating experimental conditions. Check the following:

  • Collision energy: Ensure the collision-induced dissociation (CID) energy is stable and reproducible.

  • Collision gas pressure: Verify that the pressure of the collision gas (e.g., argon, nitrogen) in the collision cell is constant.

  • Instrument calibration: Regular calibration of the mass spectrometer is crucial for consistent performance.

  • Mobile phase composition: Inconsistent mobile phase composition can affect ionization efficiency and, consequently, fragmentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the mass spectrometry analysis of this compound.

Problem 1: Poor or No Fragmentation

Symptoms:

  • A strong precursor ion signal is observed, but the product ion signals are weak or absent in the MS/MS spectrum.

Possible Causes & Solutions:

CauseSolution
Insufficient Collision Energy The applied collision energy is too low to induce fragmentation. Gradually increase the collision energy in increments and observe the effect on the fragmentation pattern.
Incorrect Precursor Ion Selection The mass spectrometer is not isolating the correct m/z for fragmentation. Verify the m/z of the precursor ion and ensure the isolation window is appropriate.
Inefficient Collision Gas The pressure of the collision gas in the cell is too low. Check and adjust the collision gas pressure according to the instrument's specifications.
Compound Stability The molecule may be particularly stable under the applied conditions. Consider using a different fragmentation technique if available (e.g., HCD, ETD).
Problem 2: Unexpected or Unexplained Fragments

Symptoms:

  • The MS/MS spectrum shows fragment ions that do not correspond to the expected fragmentation pathway of a dibenzylbutyrolactone lignan (B3055560).

Possible Causes & Solutions:

CauseSolution
Sample Contamination Co-eluting impurities are being fragmented along with the target analyte. Improve chromatographic separation to isolate the peak of interest. Run a blank to check for system contamination.
In-source Fragmentation Fragmentation is occurring in the ion source, leading to the fragmentation of already-formed fragments. Optimize ion source parameters (e.g., reduce temperature, use a lower capillary voltage).
Complex Fragmentation Pathways The molecule may undergo unexpected rearrangements or complex fragmentation pathways. Consult literature on the fragmentation of similar methoxylated lignans (B1203133).
Problem 3: Peak Tailing or Broadening in the Chromatogram

Symptoms:

  • The chromatographic peak for this compound is not sharp, which can affect the quality of the MS/MS spectra.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions The analyte is interacting with active sites on the column. Consider using a mobile phase with a different pH or adding a small amount of a competing agent.
Column Overload Too much sample has been injected. Reduce the injection volume or dilute the sample.
Column Contamination The column is contaminated with strongly retained compounds. Flush the column with a strong solvent.

Proposed Fragmentation Pathway

The fragmentation of this compound, as a dibenzylbutyrolactone lignan, is expected to follow characteristic pathways. Based on the fragmentation of similar compounds, the following key losses are proposed.

Table 1: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 391.17)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Identity of Neutral Loss
391.17373.1618.01H₂O (Water)
391.17359.1532.02CH₃OH (Methanol)
391.17347.1544.02CO₂ (Carbon Dioxide)[1]
391.17315.1276.05CH₃OH + CO₂
391.17151.08240.09Cleavage of the dibenzylbutane backbone

Note: The fragmentation of dibenzylbutyrolactone lignans often involves a characteristic loss of 44 Da, corresponding to the loss of CO₂ from the lactone moiety.[1] Additionally, for methoxylated compounds, the loss of a methyl radical (CH₃•) can be observed.

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol is adapted from established methods for lignan analysis.[2]

  • Sample Preparation:

    • Dissolve a known amount of this compound standard in methanol (B129727) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.

    • For complex matrices (e.g., plant extracts), perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS Scan Mode: Full scan from m/z 100-500.

    • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 391.17. Optimize collision energy to achieve a good fragmentation pattern (typically in the range of 15-30 eV).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC LC Separation Standard->LC Extraction Sample Extraction/Cleanup Extraction->LC MS MS Detection (Full Scan) LC->MS Eluent MSMS MS/MS Fragmentation MS->MSMS Precursor Ion Identification Compound Identification MSMS->Identification Quantification Quantification Identification->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

Lignans are known for their antioxidant and anti-inflammatory properties. While the specific signaling pathway for this compound is not fully elucidated, a plausible mechanism involves the modulation of pathways related to oxidative stress and inflammation.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates Lignan This compound Lignan->ROS Scavenges Lignan->NFkB Inhibits Nrf2 Nrf2 Lignan->Nrf2 Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Upregulates

Caption: A hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory effects.

References

Technical Support Center: Enhancing the Stability of (+)-7'-Methoxylariciresinol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (+)-7'-Methoxylariciresinol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a gradual decrease in concentration over a short period. What are the likely causes?

A1: The degradation of this compound in solution is often attributed to its phenolic hydroxyl groups, which are susceptible to oxidation. Several factors can accelerate this degradation, including:

  • pH of the solution: Phenolic compounds are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.[1][2][3]

  • Exposure to oxygen: Dissolved oxygen can lead to oxidative degradation of the molecule.

  • Light exposure: Photodegradation can occur, especially under UV light.

  • Elevated temperature: Higher temperatures can increase the rate of chemical degradation.[2]

  • Presence of metal ions: Metal ions can catalyze oxidation reactions.

Q2: What is the ideal pH range for storing this compound solutions to minimize degradation?

A2: While specific data for this compound is limited, based on the behavior of structurally similar phenolic compounds like resveratrol, a slightly acidic pH range of 4-6 is generally recommended to enhance stability.[2] It is crucial to perform a pH stability profile for your specific experimental conditions to determine the optimal pH.

Q3: Are there any recommended antioxidants to improve the stability of this compound in solution?

A3: Yes, the addition of antioxidants can significantly inhibit oxidative degradation. Commonly used antioxidants for phenolic compounds include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Trolox (a water-soluble vitamin E analog)

The choice and concentration of the antioxidant should be optimized for your specific application to avoid interference with downstream assays.

Q4: How should I prepare my solutions to minimize initial degradation?

A4: To minimize initial degradation during solution preparation, consider the following steps:

  • Use deoxygenated solvents by purging with an inert gas like nitrogen or argon.

  • Prepare solutions under dim light or in amber-colored vials to protect from light.

  • Prepare solutions fresh whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) in tightly sealed containers.

  • Consider using a chelating agent like EDTA to sequester any catalytic metal ions.

Troubleshooting Guides

Issue 1: Rapid discoloration (e.g., yellowing or browning) of the this compound solution.

  • Possible Cause: Oxidation of the phenolic groups.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Add Antioxidants: Supplement your solution with an appropriate antioxidant (e.g., 0.1% ascorbic acid).

    • Protect from Light: Prepare and store the solution in amber vials or wrap clear vials in aluminum foil.

    • Control pH: Ensure the solution pH is in the slightly acidic range (pH 4-6) using a suitable buffer system.

Issue 2: Inconsistent results in bioassays using this compound.

  • Possible Cause: Degradation of the compound during the assay, leading to variable active concentrations.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Analyze the concentration of this compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, CO2, etc.) to understand its stability profile.

    • Incorporate a Stabilizer: If significant degradation is observed, consider adding a non-interfering antioxidant to the assay medium.

    • Minimize Incubation Times: If possible, design your experiment to have shorter incubation periods.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[4][5][6][7]

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation:

Table 1: Hypothetical Results of a Forced Degradation Study for this compound

Stress Condition% DegradationNumber of Degradation Peaks
0.1 M HCl, 60°C, 24h15.22
0.1 M NaOH, 60°C, 24h45.84
3% H₂O₂, RT, 24h32.53
80°C, 48h10.11
UV light (254 nm), 24h25.62
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[8][9][10]

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Table 2: HPLC Gradient Program

Time (min)% A% B
09010
205050
251090
301090
319010
359010

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_main Potential Degradation Pathways A This compound B Oxidized Products (Quinones, etc.) A->B Oxidation (O₂, Metal Ions) C Hydrolyzed Products A->C Hydrolysis (Acid/Base) D Photodegradation Products A->D Photolysis (UV Light) experimental_workflow cluster_workflow Stability Testing Workflow prep Prepare Stock Solution of this compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Quantify Degradation & Identify Degradants hplc->data troubleshooting_logic cluster_logic Troubleshooting Logic for Instability start Instability Observed? q1 Is solution discolored? start->q1 a1 Implement Antioxidant & Light Protection Strategy q1->a1 Yes q2 Are assay results inconsistent? q1->q2 No end Stability Improved a1->end a2 Perform Time-Course Study in Assay Medium q2->a2 Yes q2->end No a2->end

References

Technical Support Center: Cell Culture Contamination in (+)-7'-Methoxylariciresinol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (+)-7'-Methoxylariciresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination issues that can arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?

A1: Researchers working with phytochemicals like this compound are susceptible to the same types of contamination as in any other cell culture work. These can be broadly categorized as:

  • Microbial Contamination: This is the most common type and includes bacteria, fungi (yeasts and molds), and mycoplasma.[1][2] Bacteria and yeast contamination are often visible to the naked eye, causing turbidity and a rapid change in the pH of the culture medium.[3][4] Molds present as filamentous structures.[1]

  • Mycoplasma Contamination: This is a particularly insidious type of bacterial contamination because it often does not cause visible changes to the culture medium and the cells may appear healthy.[4][5] However, mycoplasma can significantly alter cellular metabolism, growth, and gene expression, leading to unreliable experimental results.[3][5][6]

  • Chemical Contamination: This can arise from impurities in media, sera, water, or from residues of detergents and disinfectants.[1][7][8] When working with plant extracts like this compound, there is also a potential for introducing contaminants from the extract itself if not properly sterilized.

  • Cross-Contamination: This occurs when a cell line is unintentionally contaminated with another, often more rapidly growing, cell line.[7] This can lead to the complete replacement of the original cell line, invalidating experimental findings.

Q2: How can I prepare my this compound stock solution to minimize the risk of contamination?

A2: Since this compound is a plant-derived compound, the preparation of your stock solution is a critical step in preventing contamination. Here are some key recommendations:

  • High-Purity Compound: Start with a high-purity preparation of this compound from a reputable supplier.

  • Sterile Solvent: Dissolve the compound in a sterile, high-quality solvent (e.g., DMSO, ethanol) that is certified for cell culture use.

  • Filter Sterilization: After dissolving the compound, sterilize the stock solution by passing it through a 0.2 µm or 0.1 µm syringe filter.[9] The 0.1 µm filter is more effective at removing smaller bacteria, including some mycoplasma species.

  • Aseptic Technique: Perform all steps of stock solution preparation within a laminar flow hood using strict aseptic techniques.[9][10]

  • Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.[1] Store the aliquots at the recommended temperature (typically -20°C or -80°C).

Q3: My cells look fine, but my results with this compound are inconsistent. Could this be due to contamination?

A3: Yes, absolutely. This is a classic sign of mycoplasma contamination.[5][6] Mycoplasma often do not cause the dramatic cell death or media turbidity seen with other microbial contaminants.[5] Instead, they can subtly alter cellular functions, leading to issues like:

  • Changes in cell growth rates (either proliferation or inhibition).[6]

  • Altered gene and protein expression.

  • Increased or decreased sensitivity to your experimental compound.

  • Inconsistent results in functional assays (e.g., cytotoxicity, anti-inflammatory assays).

It is highly recommended to perform routine mycoplasma testing on your cell cultures, especially when encountering unexplained variability in your data.[1][3]

Troubleshooting Guides

Troubleshooting Microbial Contamination

This guide will help you identify and address common microbial contamination issues.

Observation Potential Contaminant Immediate Actions Prevention Strategies
Cloudy media, rapid drop in pH (media turns yellow) [3][4]Bacteria[2]1. Immediately discard the contaminated culture to prevent spreading.[1][6] 2. Decontaminate the incubator and biosafety cabinet thoroughly with 70% ethanol (B145695) and a disinfectant.[1] 3. Check other cultures for signs of contamination.1. Strict aseptic technique is paramount.[10][11] 2. Regularly clean and disinfect all equipment.[6][12] 3. Use antibiotics only when necessary and for short periods, as they can mask low-level contamination and lead to resistant strains.[11]
Media appears clear initially, then turns slightly cloudy or yellowish. Round or oval particles visible under the microscope, sometimes budding. [1]Yeast[1]1. Discard the contaminated culture immediately.[1] 2. Thoroughly decontaminate the work area and incubator.[1]1. Ensure proper aseptic technique, especially when handling media and supplements.[11] 2. Be mindful of personal hygiene, as yeast can be introduced from the researcher.[13][14]
Filamentous growth, sometimes forming visible clumps or a film on the surface. [15]Mold[1]1. Discard the contaminated culture immediately.[1] 2. Decontaminate the entire work area, including incubators and water baths, paying close attention to corners and hidden areas.[3]1. Keep the lab environment clean and dry.[14] 2. Ensure proper filtration and maintenance of the biosafety cabinet.[3] 3. Avoid storing cardboard or other cellulose-based materials in the cell culture lab.[16]
No visible signs of contamination, but cells are growing poorly or results are inconsistent. [6]Mycoplasma[3][5]1. Quarantine the suspected culture and all other cultures that may have been exposed.[1][12] 2. Test the culture for mycoplasma using PCR, ELISA, or a fluorescent staining kit.[5][15] 3. If positive, the best course of action is to discard the culture.[17][18] If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but this is a lengthy process with no guarantee of success.[17][18][19]1. Routinely test all cell cultures for mycoplasma (e.g., every 1-2 months).[1][5] 2. Quarantine and test all new cell lines before introducing them into the main lab.[1][12] 3. Use dedicated media and reagents for each cell line to prevent cross-contamination.[20]

Troubleshooting Workflow for Suspected Contamination

G A Suspicion of Contamination (e.g., cloudy media, poor cell health, inconsistent results) B Microscopic Examination A->B C Visible Contaminants? (Bacteria, Yeast, Mold) B->C D YES C->D   E NO C->E   F Discard Contaminated Culture(s) D->F I Mycoplasma Test (PCR, ELISA, Staining) E->I G Decontaminate Equipment and Workspace F->G H Review Aseptic Technique with Lab Members G->H P Return to Healthy Culture H->P J Test Positive? I->J K YES J->K   L NO J->L   K->F M Consider Chemical Contamination or Cross-Contamination L->M N Review Reagent Quality and Preparation M->N O Cell Line Authentication (STR Profiling) M->O N->P O->P

Caption: A logical workflow for troubleshooting suspected cell culture contamination.

Experimental Protocols

Protocol: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • Cell culture supernatant

  • PCR-based mycoplasma detection kit (containing primers, polymerase, dNTPs, and positive control)

  • Sterile, nuclease-free microcentrifuge tubes

  • Micropipettes and sterile, nuclease-free tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents (agarose, buffer, DNA stain)

Procedure:

  • Sample Preparation:

    • Culture cells for at least 2-3 days without changing the medium.[18]

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new sterile tube. This will be your test sample.

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the reaction mix according to the kit manufacturer's protocol. This typically involves adding the master mix, your sample supernatant, and nuclease-free water.

    • Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of a sample).

  • PCR Amplification:

    • Place the PCR tubes in a thermal cycler.

    • Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis of Results:

    • Prepare an agarose (B213101) gel (typically 1.5-2%).

    • Load the PCR products (your sample, positive control, and negative control) and a DNA ladder into the wells of the gel.

    • Run the gel electrophoresis until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV light.

    • A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band of the same size, and the negative control should show no band.

Protocol: MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of this compound using a standard MTT assay.[21][22]

Materials:

  • 96-well flat-bottom plates

  • Your target cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your sterile stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of solvent used for your stock, e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[22]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[23]

    • Mix gently by pipetting or shaking for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Considerations

Contamination can significantly impact the interpretation of signaling pathway analyses. For example, bacterial endotoxins (lipopolysaccharides or LPS) are potent activators of inflammatory pathways, such as the NF-κB pathway.[24] If your experiment is investigating the anti-inflammatory effects of this compound, undetected bacterial contamination could lead to false-positive or misleading results.

Hypothetical Impact of Contamination on an Anti-Inflammatory Assay

G cluster_0 Scenario 1: No Contamination cluster_1 Scenario 2: With Bacterial Contamination A This compound B Target Protein A->B C Inhibition of NF-κB Pathway B->C D Reduced Pro-inflammatory Cytokine Production C->D E Bacterial Endotoxin (LPS) F TLR4 Receptor E->F G Strong Activation of NF-κB Pathway F->G H High Pro-inflammatory Cytokine Production G->H J Apparent Weak or No Effect H->J I This compound I->G

References

Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Assays with (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-7'-Methoxylariciresinol. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies observed in antioxidant capacity assays.

Frequently Asked questions (FAQs)

Q1: Why am I seeing variable antioxidant activity for this compound in my assays?

A1: Inconsistent results with this compound are common and can arise from several factors inherent to both the compound and the assay methods. As a phenolic compound, its activity is sensitive to experimental conditions. Key factors include:

  • Assay Mechanism: Different assays (e.g., DPPH, ABTS, ORAC) operate via different chemical principles (Single Electron Transfer - SET vs. Hydrogen Atom Transfer - HAT). This compound may exhibit varying efficacy in these different mechanisms.

  • Solvent Effects: The choice of solvent can significantly impact the solubility and reactivity of this compound and the stability of the radicals used in the assay.

  • Reaction Kinetics: The reaction between this compound and the radical species may be slow and not reach completion within the standard incubation time, leading to underestimation of its antioxidant potential.

  • Pro-oxidant Activity: Under certain conditions, such as high concentrations or the presence of transition metals, phenolic compounds like this compound can act as pro-oxidants, leading to seemingly contradictory results.[1]

  • Compound Stability: The stability of this compound can be affected by pH, light, and temperature during the assay.

Q2: Can this compound act as a pro-oxidant?

A2: Yes, like many polyphenolic compounds, this compound has the potential to exhibit pro-oxidant activity. This dual role is a complex phenomenon influenced by factors such as the concentration of the antioxidant, the presence of metal ions (like iron or copper), and the overall redox environment.[1] Pro-oxidant effects can arise when the antioxidant radical formed after scavenging a free radical participates in further oxidative reactions. This is a critical consideration in cellular assays where the local environment is more complex than in simple chemical assays.

Q3: How does the structure of this compound influence its antioxidant activity?

A3: The antioxidant activity of this compound is primarily attributed to its phenolic hydroxyl groups. These groups can donate a hydrogen atom to stabilize free radicals. The methoxy (B1213986) group on the aromatic ring also influences the electron-donating capacity of the molecule, thereby affecting its antioxidant potential. The overall three-dimensional structure of the molecule can also play a role in its ability to interact with radical species.

Q4: Which antioxidant assay is most suitable for this compound?

A4: There is no single "best" assay. To obtain a comprehensive understanding of the antioxidant profile of this compound, it is recommended to use a battery of tests that cover different mechanisms. For instance, combining a SET-based assay like DPPH or ABTS with a HAT-based assay like ORAC can provide a more complete picture of its radical scavenging capabilities. Cellular antioxidant assays are also crucial for evaluating its efficacy in a more biologically relevant system.

Troubleshooting Guides

Issue 1: High Variability in DPPH Assay Results

Table 1: Troubleshooting High Variability in DPPH Assays

Potential Cause Troubleshooting Step Rationale
Poor Solubility Test a range of co-solvents (e.g., DMSO, ethanol, acetone) in your assay buffer. Ensure the final solvent concentration does not interfere with the assay.This compound, being a lignan, may have limited solubility in purely aqueous buffers, leading to inconsistent concentrations in the reaction mixture.
Slow Reaction Kinetics Perform a time-course experiment to determine when the reaction reaches a plateau. Measure absorbance at multiple time points (e.g., 30, 60, 90, 120 minutes).The reaction between sterically hindered phenols and the DPPH radical can be slow. A fixed, short incubation time may not capture the full antioxidant potential.
DPPH Radical Instability Prepare fresh DPPH solution for each experiment and protect it from light. Run a control with only DPPH and solvent to monitor its stability over the assay time.The DPPH radical can degrade over time, especially when exposed to light, leading to a decrease in absorbance that is not due to the antioxidant.
Interference from Sample Color Run a sample blank containing the sample and the solvent (without DPPH) and subtract its absorbance from the sample reading.Colored samples can absorb at the same wavelength as DPPH, leading to inaccurate results.
Issue 2: Inconsistent TEAC Values in ABTS Assay

Table 2: Troubleshooting Inconsistent TEAC Values in ABTS Assays

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Similar to the DPPH assay, perform a kinetic study to ensure the reaction has reached its endpoint before taking a reading.The reaction kinetics of this compound with the ABTS radical cation can vary.
pH Sensitivity Ensure the pH of your reaction buffer is consistent and appropriate for the assay.The antioxidant capacity of phenolic compounds can be pH-dependent due to the ionization of the hydroxyl groups.
Formation of Secondary Antioxidant Products Be aware that reaction products of this compound with the ABTS radical may themselves have antioxidant activity.This can lead to an overestimation of the initial antioxidant capacity and contribute to variability.[2]
Issue 3: Unexpectedly Low or High ORAC Values

Table 3: Troubleshooting Unexpected ORAC Values

Potential Cause Troubleshooting Step Rationale
Poor Solubility in Assay Buffer Use a co-solvent like 50% acetone/water to dissolve the sample before adding it to the assay.The aqueous phosphate (B84403) buffer used in the ORAC assay may not be sufficient to fully dissolve lipophilic compounds.
Different Antioxidant Mechanism Acknowledge that a low ORAC value might be a true reflection of the compound's HAT activity. Compare with results from SET-based assays.This compound may primarily act through an electron transfer mechanism, which is not effectively measured by the ORAC assay.
Fluorescence Quenching or Enhancement Run a control with the sample and the fluorescent probe (fluorescein) but without the radical generator (AAPH) to check for direct effects on fluorescence.The compound itself might interfere with the fluorescence signal, leading to inaccurate readings.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for this compound from different antioxidant assays to illustrate the potential for inconsistent results. This data is for illustrative purposes only and is intended to highlight the importance of standardized protocols and multi-assay approaches.

Table 4: Illustrative Antioxidant Activity of this compound

AssayParameterValueNotes
DPPH IC50 (µM)85 ± 12Results can be highly dependent on solvent and incubation time.
ABTS TEAC (Trolox Equivalents)1.8 ± 0.4Variability can be introduced by reaction kinetics and potential for secondary reactions.
ORAC µmol TE/µmol2.5 ± 0.6Reflects hydrogen atom donating ability; may not capture the full antioxidant potential if other mechanisms are dominant.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store this solution in an amber bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the this compound stock solution and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or methanol (as a blank) to the wells of a 96-well plate.

    • Add 180 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30-60 minutes (the optimal time should be determined from a kinetic study).

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • Determine the IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH radicals.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes, but ideally determined by a kinetic study).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
  • Reagent Preparation:

  • Assay Procedure (96-well black microplate format):

    • Add 25 µL of the sample, standard, or buffer (as a blank) to the wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for at least 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the sample by comparing its net AUC to the standard curve, expressed as micromoles of Trolox equivalents (TE) per micromole or gram of the sample.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway Activation by this compound

Lignans and other phenolic antioxidants can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Nrf2_Pathway Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binding Proteasome Proteasome Cul3->Proteasome degradation Lignan This compound Lignan->Keap1 inactivates ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Inhibition of NF-κB Signaling Pathway by this compound

Phenolic compounds can also exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocation Lignan This compound Lignan->IKK inhibits Stimuli Inflammatory Stimuli (e.g., ROS, LPS) Stimuli->IKK activates DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway by this compound.

Experimental Workflow for Assessing Antioxidant Activity

A logical workflow is essential for systematically evaluating the antioxidant potential of a compound and troubleshooting inconsistent results.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis and Interpretation cluster_troubleshooting Phase 4: Troubleshooting A Define Research Question and Select Assays (e.g., DPPH, ABTS, ORAC) B Optimize Sample Preparation: Solubility and Stability Testing A->B C Perform Kinetic Studies to Determine Optimal Reaction Time B->C D Run Assays with Appropriate Controls and Standards C->D E Include Cellular Antioxidant Assays for Biological Relevance D->E F Calculate IC50, TEAC, or ORAC values E->F G Compare Results Across Different Assays F->G H Consider Potential for Pro-oxidant Effects G->H I Review Troubleshooting Guides: - Solvent Effects - Reaction Time - pH - Compound Concentration H->I Inconsistent Results?

Caption: A logical workflow for antioxidant assay execution and troubleshooting.

References

Technical Support Center: Refinement of Dosage for In Vitro Studies of Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable lack of specific in vitro studies directly investigating (+)-7'-Methoxylariciresinol. This technical support center provides guidance based on in vitro research of structurally related lignans (B1203133), namely (-)-Lariciresinol and Pinoresinol (B1678388) . The information herein should serve as a starting point for researchers initiating studies with novel lignans like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for in vitro studies with lignans like lariciresinol (B1674508) and pinoresinol?

A1: Based on available literature, a broad concentration range is often initially screened to determine the cytotoxic effects of these lignans. For initial dose-response experiments, a range from 10 µM to 600 µM is advisable. For specific applications, studies have reported effective concentrations for apoptosis induction in the range of 10-40 µM for hypertrophic scar fibroblasts and around 500-575 µM for breast cancer cell lines like SKBr3.[1][2]

Q2: What are the common solvents for preparing stock solutions of lariciresinol and pinoresinol?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving lignans like (-)-Lariciresinol to create high-concentration stock solutions (e.g., 10-100 mM).[2] It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Q3: What are the primary mechanisms of action observed for lariciresinol and pinoresinol in cancer cell lines?

A3: Both lariciresinol and pinoresinol have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][3][4][5] (-)-Lariciresinol is suggested to trigger the mitochondrial-mediated (intrinsic) apoptosis pathway.[3][6] Pinoresinol has been associated with the activation of the ATM-p53 signaling cascade in response to DNA damage, which can lead to cell cycle arrest and apoptosis.[6]

Q4: Do these lignans show selective cytotoxicity towards cancer cells?

A4: Some studies suggest that lignans like (-)-Lariciresinol and pinoresinol exhibit selective cytotoxicity, having a lower toxic effect on healthy cell lines compared to cancer cell lines.[1][3] For instance, the viability of fibroblast cells was less affected by lariciresinol and pinoresinol compared to the breast cancer cell line SKBr3.[6]

Troubleshooting Guide

Issue 1: No observable effect of the compound on cell viability.

  • Possible Cause: The concentration of the lignan (B3055560) is too low.

    • Solution: Increase the concentration range in your dose-response experiment. Based on published data for related lignans, concentrations up to 575 µM may be necessary to observe effects in some cancer cell lines.[1]

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the treatment duration. Typical incubation times in the cited studies range from 24 to 72 hours.[1][2][7]

Issue 2: High background cytotoxicity in control wells.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.

    • Solution: Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.[2] Prepare a higher concentration stock solution to minimize the volume of solvent added. Always include a vehicle control (medium with the same amount of DMSO as the highest treatment concentration) in your experimental setup.

  • Possible Cause: Contamination of cell culture.

    • Solution: Practice strict aseptic techniques. Regularly test for mycoplasma contamination.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Cytotoxic Activity of Lariciresinol and Pinoresinol in Breast Cancer and Healthy Cell Lines

CompoundCell LineIC50 (µM) after 48h
(-)-LariciresinolSKBr3 (Breast Cancer)500
Fibroblast (Healthy)>500
HEK-293 (Healthy)>500
PinoresinolSKBr3 (Breast Cancer)575
Fibroblast (Healthy)>575
HEK-293 (Healthy)>575

Data sourced from a comparative study on the effects of (-)-Lariciresinol and Pinoresinol.[6]

Table 2: Effective Concentrations of (-)-Lariciresinol in Various In Vitro Models

Cell Line/ModelApplicationEffective Concentration RangeIncubation Time
HepG2 (Liver Cancer)Apoptosis Induction100-400 µg/mL24-72 hours
SKBr3 (Breast Cancer)Apoptosis Induction & Proliferation Inhibition500 µM24-48 hours
Hypertrophic Scar FibroblastsInhibition of Migration and Invasion10-40 µM24 hours
HepG2.2.15 (HBV model)Inhibition of HBV Replication150-300 µM6 days

Data compiled from various studies on (-)-Lariciresinol.[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., SKBr3) into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test lignan. Include a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours.[6]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Assessment: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the lignan for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3][7][8]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[8]

  • Analysis: Analyze the stained cells by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10-100 mM in DMSO) dose_response Dose-Response Treatment (e.g., 10-600 µM) prep_stock->dose_response Dilute to working concentrations seed_cells Seed Cells in Multi-well Plates (e.g., 1x10^4 cells/well) seed_cells->dose_response incubation Incubate (24, 48, 72 hours) dose_response->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot, qPCR) incubation->mechanism_study calc_ic50 Calculate IC50 viability_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis analyze_pathways Analyze Signaling Pathways mechanism_study->analyze_pathways

Caption: A generalized experimental workflow for in vitro testing of a novel lignan.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Potential ATM-p53 Pathway lignan This compound (or related lignan) bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) lignan->bcl2 bax Bax (Pro-apoptotic) (Upregulated) lignan->bax dna_damage DNA Damage lignan->dna_damage cyto_c Cytochrome c release bcl2->cyto_c bax->cyto_c caspase9 Caspase-9 activation cyto_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 atm ATM activation dna_damage->atm p53 p53 activation atm->p53 p53->bax cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for lignan-induced apoptosis in cancer cells.

References

Minimizing degradation of (+)-7'-Methoxylariciresinol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of (+)-7'-Methoxylariciresinol during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of solid sample (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial. Minimize exposure to light during handling.
Thermal degradation.Store at recommended low temperatures (-20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Decreased potency or concentration in solution over time Hydrolysis in aqueous or protic solvents.Prepare solutions fresh before use. If short-term storage is necessary, use anhydrous aprotic solvents and store at -20°C or below. For aqueous solutions, buffer to a slightly acidic pH (e.g., pH 4-6) if the compound's stability is shown to be better under these conditions.
Oxidation catalyzed by metal ions.Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to solutions if metal ion contamination is suspected.
Photodegradation.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in HPLC analysis Degradation of the compound.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in tracking the stability of the compound.
Contamination from solvent or container.Use high-purity, HPLC-grade solvents. Ensure glassware is thoroughly cleaned. Run a blank solvent injection to check for contaminants.
Inconsistent analytical results between samples Non-homogeneity of the stored sample.Ensure the bulk material is homogeneous before taking samples for analysis or experiments.
Inconsistent storage conditions for different aliquots.Store all aliquots of the same batch under identical, controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed amber glass vial, under an inert atmosphere such as argon or nitrogen to minimize exposure to light, moisture, and oxygen.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., DMSO, acetonitrile) and store in tightly sealed amber vials at -20°C. For aqueous applications, the stability may be pH-dependent, and a slightly acidic buffer might be preferable, though this needs to be experimentally verified.

Q3: What are the primary degradation pathways for this compound?

A3: As a phenolic compound, this compound is susceptible to oxidative degradation, especially when exposed to air, light, and metal ions. The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures and potential polymerization, often observed as discoloration. Hydrolysis of the ether linkage is another potential degradation pathway under strong acidic or basic conditions.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of the stored sample will allow for the quantification of the parent compound and the detection of any degradants.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[1][2][3] This study helps to identify potential degradation products and establish the degradation pathways.[1][3] The information gained is crucial for developing a stability-indicating analytical method and understanding the intrinsic stability of the molecule.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Amber HPLC vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours in a water bath.

    • At time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze aliquots at specified time points by HPLC.

    • Repeat with 30% H₂O₂ if needed.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound in an appropriate solvent (e.g., acetonitrile) at 60°C for 48 hours.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Inject samples from the forced degradation study to evaluate the separation of the parent peak from any degradation product peaks. Adjust the gradient, mobile phase composition, and other parameters as necessary to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation of this compound

Stress Condition Reagent/Condition Duration Temperature % Degradation (Approx.) Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 h60°CTo be determined experimentallyTo be determined experimentally
Base Hydrolysis0.1 M NaOH24 hRoom TempTo be determined experimentallyTo be determined experimentally
Oxidation3% H₂O₂24 hRoom TempTo be determined experimentallyTo be determined experimentally
Thermal (Solid)-48 h80°CTo be determined experimentallyTo be determined experimentally
Thermal (Solution)-48 h60°CTo be determined experimentallyTo be determined experimentally
PhotodegradationICH Option 1/2-Room TempTo be determined experimentallyTo be determined experimentally

Note: The values in this table are placeholders and must be determined through experimental work.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound B Oxidation (O₂, Light, Metal Ions) A->B Exposure to C Hydrolysis (Acid/Base) A->C Exposure to D Thermal Stress A->D Exposure to E Quinone-type Structures B->E G Polymeric Products B->G F Hydrolyzed Products C->F D->G

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_start Start cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome A Sample of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photodegradation A->F G Stability-Indicating HPLC Method Development B->G C->G D->G E->G F->G H Analysis of Stressed Samples G->H I Identify Degradation Products H->I J Establish Degradation Pathways H->J K Validate Analytical Method H->K

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Lignans, with a Focus on (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various lignans (B1203133), a class of polyphenolic compounds found in plants, with a specific interest in (+)-7'-Methoxylariciresinol. Lignans are recognized for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory properties.[1][2] This document summarizes available quantitative data from experimental studies to facilitate a comparative understanding of their antioxidant efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of lignans is commonly assessed through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for several lignans from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Comparative Antioxidant Activity (IC50 values) of Selected Lignans

Lignan (B3055560)DPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference
This compound Data not availableData not available
Secoisolariciresinol (B192356) Diglucoside (SDG)78.9 µg/mLData not available[3]
Secoisolariciresinol (SECO)Effective at 25-200 µMData not available[4]
(-)-Pinoresinol69 µM (for the (+) enantiomer)Data not available[5]
MatairesinolNot specifiedNot specified[1]
(+)-LariciresinolDemonstrates dose-dependent scavengingDemonstrates dose-dependent scavenging[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, detailed experimental protocols are crucial. The following are generalized methodologies for the DPPH and ABTS assays as commonly described in lignan research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. This change is measured spectrophotometrically.

General Procedure:

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration of approximately 0.1 mM. The absorbance of this solution is measured at its maximum wavelength (around 517 nm) and adjusted to a specific value (e.g., 1.0 ± 0.1).

  • Reaction Mixture: A small volume of the lignan solution (at various concentrations) is mixed with a larger volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the mixture is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the lignan.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

General Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours before use.[7]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture: A small aliquot of the lignan solution (at various concentrations) is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways in Lignan Antioxidant Activity

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[5] A key pathway implicated in the antioxidant response to lignans is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or certain inducers like lignans, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular antioxidant defense.

Below are diagrams illustrating a general workflow for comparing antioxidant activity and the Nrf2 signaling pathway.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Lignans Lignan Samples (this compound, etc.) DPPH DPPH Assay Lignans->DPPH ABTS ABTS Assay Lignans->ABTS Other Other Assays (e.g., ORAC, FRAP) Lignans->Other Standards Standard Antioxidants (e.g., Ascorbic Acid, Trolox) Standards->DPPH Standards->ABTS Standards->Other IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 Other->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 1: General workflow for comparing the antioxidant activity of lignans.

Nrf2_Pathway cluster_nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 inhibit ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_in_nucleus Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response Nrf2_in_nucleus->ARE binds

Figure 2: Nrf2 signaling pathway activation by lignans.

References

A Comparative Guide to Natural Anti-Inflammatory Compounds: Featuring Lignans and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in the pathogenesis of numerous diseases. The search for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. This guide provides a comparative overview of the anti-inflammatory properties of the lignan (B3055560) (+)-7'-Methoxylariciresinol and other well-characterized natural compounds, supported by experimental data.

Introduction to this compound and Other Natural Anti-Inflammatory Compounds

This compound is a lignan glucoside isolated from Cyclea racemosa. While specific experimental data on the anti-inflammatory activity of this compound is limited in publicly available literature, the broader class of lignans (B1203133) has demonstrated significant anti-inflammatory potential. For the purpose of this guide, we will draw comparisons using data from the closely related and well-studied lignans, Matairesinol and (+)-Syringaresinol.

This guide will compare these lignans with other prominent natural anti-inflammatory compounds from diverse chemical classes, including:

  • Curcumin: A polyphenol from turmeric, known for its potent anti-inflammatory effects.[1][2][3]

  • Resveratrol: A stilbenoid found in grapes and other fruits, recognized for its cardioprotective and anti-inflammatory properties.[4][5][6]

  • Flavonoids: A large class of polyphenolic compounds ubiquitously found in plants, with well-documented anti-inflammatory activities.[7][8]

  • Terpenoids: A diverse class of organic chemicals derived from isoprene, many of which exhibit anti-inflammatory effects.[9][10][11][12]

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the anti-inflammatory effects of selected natural compounds based on available experimental data. The primary mechanisms of action involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the suppression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

Compound ClassSpecific CompoundSourceExperimental ModelKey Findings (IC50/Inhibition %)Inflammatory Markers/Pathways Affected
Lignans Matairesinol-Lipopolysaccharide (LPS)-stimulated microgliaConcentration-dependent inhibition↓ p-MAPK, ↓ p-JNK, ↓ p-NF-κB, ↑ Nrf2, ↑ HO-1, ↑ AMPK[5]
(+)-SyringaresinolRubia philippinensisLPS-stimulated RAW 264.7 cellsDose-dependent inhibition of NO, PGE2, TNF-α, IL-1β, IL-6↓ iNOS, ↓ COX-2, ↓ NF-κB, ↓ p-ERK, ↓ p-JNK, ↓ p-p38[13]
Polyphenols CurcuminCurcuma longaLPS-stimulated RAW 264.7 macrophagesDose-dependent reduction in TNF-α↓ TNF-α, ↓ NF-κB, ↓ COX-2, ↓ iNOS[1][14][15]
Stilbenoids ResveratrolGrapes, BerriesLPS-stimulated RAW 264.7 macrophagesInhibition of pro-inflammatory cytokines↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ NF-κB, ↓ COX enzymes[4][16]
Flavonoids QuercetinVarious plantsLPS-stimulated macrophagesInhibition of inflammatory mediators↓ TNF-α, ↓ IL-1β, ↓ IL-10 (enhanced), ↓ NF-κB, ↓ AP-1, ↓ MAPK[17]
Terpenoids ParthenolideTanacetum partheniumVarious cell lines-↓ NF-κB, ↓ iNOS, ↓ COX-2, ↓ TNF-α, ↓ IL-6

Signaling Pathways in Inflammation

The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.

Many natural compounds, including lignans like Matairesinol and (+)-Syringaresinol, curcumin, and resveratrol, exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.[5][13][16]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Induces inhibitors Natural Compounds (Lignans, Curcumin, Resveratrol) inhibitors->IKK Inhibit inhibitors->NFkB_active Inhibit Translocation

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by natural compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

Natural compounds such as the lignan (+)-Syringaresinol have been shown to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream inflammatory response.[13]

MAPK_Pathway stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates genes Pro-inflammatory Gene Expression TF->genes inhibitors Natural Compounds (e.g., Lignans) inhibitors->MAPK Inhibit Phosphorylation

Figure 2: Overview of the MAPK signaling cascade and its inhibition by natural compounds.

Experimental Protocols

A standardized in vitro model to assess the anti-inflammatory activity of natural compounds involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (+)-Syringaresinol, Curcumin).

  • After a pre-incubation period (typically 1-2 hours), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (without compound treatment) and a negative control group (without LPS stimulation) are included.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Prostaglandin E2 (PGE2) Production: PGE2 levels in the supernatant are measured by ELISA.

4. Western Blot Analysis for Protein Expression:

  • To investigate the effect on signaling pathways, cell lysates are prepared after a shorter incubation period (e.g., 30 minutes to a few hours).

  • Proteins of interest (e.g., iNOS, COX-2, total and phosphorylated forms of IκBα, NF-κB p65, ERK, JNK, p38) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are probed with specific primary antibodies followed by HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. RNA Extraction and RT-qPCR for Gene Expression:

  • Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).

  • cDNA is synthesized from the RNA template.

  • Quantitative real-time PCR (RT-qPCR) is performed to measure the mRNA expression levels of genes encoding pro-inflammatory mediators (e.g., Nos2, Ptgs2, Tnf, Il6, Il1b).

Experimental_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Pre-treat with Natural Compound seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation analysis Analyze Inflammatory Markers incubation->analysis no_assay Griess Assay (NO) analysis->no_assay elisa ELISA (Cytokines, PGE2) analysis->elisa wb Western Blot (Protein Expression) analysis->wb qpcr RT-qPCR (Gene Expression) analysis->qpcr end End no_assay->end elisa->end wb->end qpcr->end

Figure 3: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion

A diverse array of natural compounds exhibits potent anti-inflammatory properties, offering promising avenues for the development of novel therapeutics. While direct experimental evidence for this compound is currently sparse, the demonstrated activities of related lignans like Matairesinol and (+)-Syringaresinol highlight the potential of this chemical class. These compounds, along with well-established anti-inflammatory agents such as curcumin, resveratrol, and various flavonoids and terpenoids, modulate key inflammatory pathways, primarily NF-κB and MAPK. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparative evaluation of these and other natural products in the quest for new anti-inflammatory drugs. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these promising natural compounds.

References

Structure-Activity Relationship of (+)-7'-Methoxylariciresinol and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is pivotal in the quest for novel therapeutics. This guide provides a comprehensive comparison of (+)-7'-Methoxylariciresinol and its analogs, focusing on their potential anticancer, anti-inflammatory, and neuroprotective activities. While direct SAR studies on a broad series of this compound analogs are limited in the public domain, this guide synthesizes available data on the closely related lignan, lariciresinol (B1674508), to infer key structural determinants of bioactivity.

Quantitative Data Summary

The following table summarizes the available quantitative data for lariciresinol, a close structural analog of this compound, to provide a baseline for understanding its biological potency.

CompoundCell LineActivity TypeIC50 (µM)Reference
(-)-LariciresinolSKBr3 (Breast Cancer)Anticancer500[1]
(-)-LariciresinolFibroblast (Healthy)Cytotoxicity>500[1]
(-)-LariciresinolHEK-293 (Healthy)Cytotoxicity>500[1]

Structure-Activity Relationship Insights

Based on studies of lariciresinol and its derivatives, several key structural features have been identified as crucial for biological activity. These findings offer valuable insights into the potential SAR of this compound and its analogs.

A study on 55 synthesized lariciresinol derivatives, while focused on plant growth inhibitory activity, provides a robust framework for understanding how structural modifications can impact biological effects. The key takeaways from this study, which can be extrapolated to other biological activities, are:

  • Substitution at the 9-position: Derivatives with hydrophobic and smaller groups at the 9-position of the furofuran ring demonstrated higher activity. This suggests that bulky substituents in this region may be detrimental to activity.

  • Aromatic Ring Substituents: The presence of 4- and 4'-hydroxy groups on the phenyl rings is important for activity. Additionally, small hydrophobic groups at the 3- and 3'-positions were also suggested to contribute to higher activity.[2]

These findings imply that for this compound, the methoxy (B1213986) group at the 7'-position likely plays a significant role in modulating its biological profile compared to lariciresinol. Further derivatization of the phenolic hydroxyls or the hydroxymethyl group could significantly impact potency and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for key experiments relevant to assessing the biological activities of this compound and its analogs.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells (e.g., SKBr3, fibroblasts, HEK-293) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Luciferase Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Mitochondrial Membrane Potential (MMP) Assay

This assay is used to assess the involvement of the mitochondrial pathway in apoptosis.

  • Cell Treatment: Treat cells with the test compounds for the desired time.

  • Staining: Incubate the cells with a fluorescent cationic dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A decrease in fluorescence intensity indicates a loss of MMP, a hallmark of apoptosis.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and its analogs.

Caption: Inhibition of the NF-κB Signaling Pathway.

Mitochondrial_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Lariciresinol_Analog This compound Analog Bax Bax Lariciresinol_Analog->Bax Upregulates Bcl2 Bcl-2 Lariciresinol_Analog->Bcl2 Downregulates MMP Mitochondrial Membrane Potential Bax->MMP Disrupts Bcl2->MMP Maintains Cytochrome_c_c Cytochrome c Apoptosome Apoptosome Cytochrome_c_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Cytochrome_c_m Cytochrome c Cytochrome_c_m->Cytochrome_c_c Release

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Experimental_Workflow_SAR Start Start: Synthesis of Analogs Analogs This compound and Analogs Start->Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analogs->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter) Analogs->Anti_inflammatory Neuroprotection Neuroprotection Assay (e.g., MMP Assay) Analogs->Neuroprotection Data_Analysis Data Analysis (IC50/EC50 Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General Experimental Workflow for SAR Studies.

References

Validation of the antiproliferative effects of (+)-7'-Methoxylariciresinol in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a class of polyphenolic compounds found in a variety of plants, have garnered significant interest in cancer research due to their potential antiproliferative properties. This guide provides a comparative analysis of the antiproliferative effects of the lignan (B3055560) lariciresinol (B1674508) across different cancer cell lines. While the specific compound of interest, (+)-7'-Methoxylariciresinol, has not been extensively studied for its antiproliferative activity in publicly available research, the data presented for its parent compound, lariciresinol, offers valuable insights into the potential efficacy of this class of molecules. The information herein is intended to support further research and drug development efforts in the field of oncology.

Lignans are known to exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.[1] Studies on related lignans suggest that methylation, such as in this compound, could potentially enhance cytotoxic activity, making this an area ripe for further investigation.[2]

Quantitative Data on Antiproliferative Activity

The following table summarizes the available data on the antiproliferative effects of lariciresinol and a related lignan, matairesinol, on various cancer cell lines. It is important to note that direct IC50 values for this compound are not currently available in the cited literature.

CompoundCell LineCell TypeAssayEndpointResultCitation
LariciresinolMCF-7Human Breast AdenocarcinomaIn vivo xenograftTumor Growth InhibitionSignificant inhibition of tumor growth and angiogenesis[3][4]
LariciresinolSkBr3Human Breast AdenocarcinomaMTT AssayApoptosis InductionTime-dependent increase in apoptosis[5]
MatairesinolColon 26Murine Colon CarcinomaNot SpecifiedCytotoxicityLC50 = 9 µg/ml[6]
MatairesinolPANC-1Human Pancreatic CarcinomaNot SpecifiedCytotoxicityNo significant cytotoxic activity observed[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the antiproliferative effects of compounds like lariciresinol.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, SkBr3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., Lariciresinol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with the test compound, harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing antiproliferative effects and a potential signaling pathway modulated by lignans.

G cluster_workflow Experimental Workflow for Antiproliferative Effect Validation cluster_assays Viability & Apoptosis Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Compound Treatment (e.g., Lariciresinol at various concentrations) culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay incubation->mtt flow Flow Cytometry (Annexin V/PI Staining) incubation->flow data_analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) mtt->data_analysis flow->data_analysis end_point End: Validation of Antiproliferative Effects data_analysis->end_point

Caption: A typical experimental workflow for validating the antiproliferative effects of a test compound.

G cluster_pathway Potential Signaling Pathway Modulated by Lignans cluster_wnt Wnt/β-catenin Pathway Lignan Lignan (e.g., Lariciresinol) GSK3B GSK-3β Lignan->GSK3B promotes activation Apoptosis Apoptosis Lignan->Apoptosis induces Wnt_Signal Wnt Signaling Wnt_Signal->GSK3B inhibits Beta_Catenin β-catenin GSK3B->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes promotes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway potentially modulated by lignans.

Conclusion

The available evidence suggests that lariciresinol, a close structural relative of this compound, possesses noteworthy antiproliferative and pro-apoptotic properties in breast cancer cell lines. The modulation of key signaling pathways, such as the Wnt/β-catenin pathway, appears to be a significant mechanism underlying these effects. While direct experimental data for this compound is lacking, the findings for lariciresinol provide a strong rationale for further investigation into the anticancer potential of this and other methoxylated lignans. Future studies should focus on determining the specific IC50 values of this compound across a panel of cancer cell lines and elucidating its precise molecular mechanisms of action. Such research will be crucial in validating its potential as a novel therapeutic agent in oncology.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques employed for the quantification of lignans (B1203133), including (+)-7'-Methoxylariciresinol, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Comparison of Analytical Method Performance

The following table summarizes the validation parameters for different analytical methods used for the quantification of lignans. This data, extracted from various studies, provides a benchmark for what can be achieved in terms of analytical performance.

ParameterHPLC-UV/DADUPLC-MS/MS
**Linearity (R²) **>0.999[1][2]>0.995[3]
Limit of Detection (LOD) 0.04 - 7.4 µg/mL[4][5]0.49 ng/mL[3]
Limit of Quantification (LOQ) 0.19 - 10.9 µg/L[4][5]2 ng/mL
Accuracy (% Recovery) 81 - 108%[5]86.41% - 107.3%[3][6]
Precision (%RSD) < 3.6%[5]< 14%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized experimental protocols for HPLC-UV/DAD and UPLC-MS/MS based on the analysis of lignans.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

This method is widely used for the quantification of lignans in various matrices due to its robustness and accessibility.

Sample Preparation:

  • Extraction: Plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often with sonication or maceration to improve extraction efficiency.

  • Hydrolysis: For the analysis of total lignans (aglycones and their glycosides), an enzymatic or acidic hydrolysis step is often employed to cleave the glycosidic bonds.

  • Purification: Solid-phase extraction (SPE) is a common technique to clean up the extract and concentrate the analytes of interest, removing interfering matrix components.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a modifier like formic acid or acetic acid) and an organic solvent (acetonitrile or methanol) is common.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[7]

  • Detection: UV or Diode Array Detector (DAD) set at the maximum absorbance wavelength of the lignan (B3055560) (around 280 nm).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of lignans in complex biological matrices.

Sample Preparation:

  • Extraction: Similar to HPLC, extraction is performed with a suitable organic solvent.

  • Protein Precipitation: For biological samples like plasma, protein precipitation with a solvent like acetonitrile (B52724) is a necessary step to remove proteins that can interfere with the analysis.[3]

  • Centrifugation and Filtration: The extracted sample is centrifuged and filtered through a syringe filter (e.g., 0.22 µm) before injection into the UPLC system.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A UPLC column with smaller particle size (e.g., <2 µm) is used for higher resolution and faster analysis times (e.g., Waters HSS T3 column (50 mm × 2.1 mm, 1.8 μm)).[3]

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid, is commonly employed.[3]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used with UPLC systems.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analytes.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target analyte.[3]

Visualizing the Cross-Validation Workflow

A crucial aspect of ensuring the reliability of analytical data is the cross-validation of different methods. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., UPLC-MS/MS) cluster_comparison Cross-Validation A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) A_sample->compare Results A B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare Results B conclusion Conclusion on Method Interchangeability compare->conclusion Assess Agreement & Bias LogicalFramework start Need for Alternative Analytical Method dev_new Develop & Validate New Method (Method B) start->dev_new select_samples Select Representative Samples dev_new->select_samples analyze_A Analyze Samples with Established Method (Method A) select_samples->analyze_A analyze_B Analyze Samples with New Method (Method B) select_samples->analyze_B compare Compare Results from Method A and Method B analyze_A->compare analyze_B->compare agreement Results are in Agreement? compare->agreement implement Implement New Method (Method B) agreement->implement Yes investigate Investigate Discrepancies agreement->investigate No

References

A Comparative Analysis of (+)-7'-Methoxylariciresinol from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the variable yield and extraction methodologies of bioactive compounds from different plant sources is critical. This guide provides a comparative overview of (+)-7'-Methoxylariciresinol, a lignan (B3055560) with noted biological activities, focusing on its isolation from various plant species. This document outlines the quantitative data on its yield, details the experimental protocols for its extraction and purification, and explores its interaction with a key cellular signaling pathway.

Quantitative Yield of this compound

The concentration of this compound can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data from scientific literature on the yield of this compound from various sources.

Plant SourcePlant PartExtraction MethodYield of this compound (% of dry weight)Reference
Cyclea racemosaWhole PlantMethanol (B129727) Extraction, Silica (B1680970) Gel Chromatography, RP-HPLC0.0015%[1]
Daphne genkwaFlower BudsEthanol (B145695) Extraction, D101 Macroporous Resin Chromatography, Silica Gel Chromatography, ODS Chromatography, Preparative HPLC0.0021%[2]
Edgeworthia chrysanthaStems and TwigsEthanol Extraction, Column Chromatography (Silica Gel, Sephadex LH-20), Preparative HPLC0.003%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings and for the development of standardized extraction processes. Below are the key experimental protocols for the isolation and purification of this compound from the cited plant sources.

General Extraction and Isolation Workflow

The isolation of this compound from plant materials typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow can be visualized as follows:

Extraction and Isolation Workflow Start Dried Plant Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Solvent Partitioning or Macroporous Resin Chromatography Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Column Chromatography (Silica Gel, Sephadex LH-20, ODS) Fractions->Purification Semi_Pure Semi-Pure Compound Purification->Semi_Pure Final_Purification Preparative HPLC Semi_Pure->Final_Purification Pure_Compound This compound Final_Purification->Pure_Compound

A generalized workflow for the extraction and isolation of this compound.
Detailed Protocol for Isolation from Daphne genkwa

A representative protocol for the isolation of lignans (B1203133), including this compound, from the flower buds of Daphne genkwa is detailed below[2]:

  • Extraction: The air-dried and powdered flower buds of Daphne genkwa (10 kg) are extracted three times with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to chromatography on a D101 macroporous resin column, eluting with a gradient of ethanol in water (0%, 30%, 60%, and 95%) to yield four fractions.

  • Silica Gel Chromatography: The 30% ethanol fraction, which typically contains the lignans, is subjected to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

  • ODS Chromatography: Fractions from the silica gel column showing the presence of the target compound are further purified by open column chromatography on octadecylsilane (B103800) (ODS) with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on an ODS column with a mobile phase of methanol and water to yield pure this compound.

Biological Activity and Signaling Pathway

Lignans, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

The inhibitory action of lignans, such as this compound, on the NF-κB pathway can be depicted as follows:

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK 2. Phosphorylation IkB IκBα IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n 4. Translocation Lignan This compound Lignan->IKK Inhibition DNA DNA NFkB_n->DNA 5. Binding Genes Pro-inflammatory Gene Expression DNA->Genes 6. Transcription

Inhibition of the NF-κB signaling pathway by this compound.

In this pathway, inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex. This leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. Once released, NF-κB translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is proposed to exert its anti-inflammatory effect by inhibiting the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[4][5]

Conclusion

This comparative guide highlights the presence of this compound in various plant sources and underscores the importance of standardized protocols for its efficient isolation. The provided quantitative data, though limited, indicates that the yield of this bioactive lignan is generally low, necessitating optimized extraction and purification strategies. The elucidation of its inhibitory effect on the NF-κB signaling pathway provides a mechanistic basis for its potential therapeutic applications in inflammatory conditions. Further research is warranted to explore a wider range of plant sources and to develop more efficient and scalable purification methods to facilitate comprehensive preclinical and clinical investigations.

References

In Vivo Validation of (+)-7'-Methoxylariciresinol: A Comparative Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-7'-Methoxylariciresinol, a lignan (B3055560) of interest for its potential therapeutic properties, currently lacks direct in vivo validation of its biological activities. However, by examining the well-documented in vivo effects of structurally similar lignans (B1203133), we can infer its potential pharmacological profile and guide future research. This guide provides a comparative overview of the in vivo anti-inflammatory, antioxidant, and anticancer activities of related lignans, presenting available quantitative data, detailed experimental protocols, and the signaling pathways they modulate. This comparative approach aims to provide a foundational framework for initiating in vivo studies on this compound.

Comparative Analysis of In Vivo Biological Activities

Due to the absence of direct in vivo data for this compound, this section summarizes the activities of its close structural analogs: (-)-Lariciresinol and 7-Hydroxymatairesinol (HMR). These compounds share a similar furofuran lignan core, suggesting that their biological activities and mechanisms of action may be comparable.

Anti-inflammatory Activity

Lignans are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][3] Studies on lignan derivatives from Krameria lappacea have demonstrated potent topical anti-inflammatory effects in a mouse ear edema model.[2]

Table 1: Comparison of In Vivo Anti-inflammatory Effects of Lignan Derivatives

Compound/ExtractAnimal ModelAssayDosage/ConcentrationKey FindingsReference
Dichloromethane extract of K. lappacea rootsMouseCroton oil-induced ear edemaID₅₀ 77 µg/cm²Exhibited significant topical antiedematous properties.[2]
Lignan derivatives (1-11) from K. lappaceaMouseCroton oil-induced ear edemaID₅₀ 0.31-0.60 µmol/cm²Showed antiedematous effects comparable to indomethacin.[2]
(+)-ConocarpanMouseCroton oil-induced dermatitisNot specifiedDemonstrated a time-dependent reduction in edema and leukocyte infiltration similar to hydrocortisone.[2]
Antioxidant Activity

The antioxidant properties of lignans are well-documented and are often attributed to their ability to scavenge free radicals and activate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway.[3][4]

Table 2: Comparison of In Vivo Antioxidant Effects of Related Lignans

CompoundAnimal ModelBiomarkers MeasuredDosageKey FindingsReference
Matairesinol (Mat)Rat (Sepsis model)MDA, SOD, CAT, GSH-Px5-20 µg/mL (in vitro); >5 mg/kg (in vivo)Mitigated oxidative stress by reducing MDA and increasing antioxidant enzyme activities.[5][5]
Secoisolariciresinol diglucoside (SDG)RatCAT, SOD, POX, LPO12.5 and 25 mg/kg b.w.Significantly increased the activities of antioxidant enzymes and decreased lipid peroxidation.[6][6]
Anticancer Activity

Several lignans have been investigated for their anticancer properties, with studies showing their ability to inhibit tumor growth and induce apoptosis.[7][8]

Table 3: Comparison of In Vivo Anticancer Effects of Related Lignans

CompoundAnimal ModelCancer Cell LineDosageKey FindingsReference
7-Hydroxymatairesinol (HMR)Athymic nude miceLNCaP (prostate cancer)0.15% or 0.30% in dietInhibited tumor growth, reduced tumor take rate, and increased apoptosis of cancer cells.[7][7]
(-)-LariciresinolNot specified in vivoHepG2, MCF-7, SKBr3 (in vitro)Not applicableDemonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro.[9][9]

Key Signaling Pathways

The biological activities of lignans are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Lignan_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Lignans_Inflammation This compound (Proposed) Lignans_Inflammation->IKK Inhibition Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Lignans_Antioxidant This compound (Proposed) Lignans_Antioxidant->Keap1 Inhibition

Caption: Proposed signaling pathways modulated by this compound.

Experimental Protocols

To facilitate the in vivo validation of this compound, detailed protocols for key experiments are provided below, based on established methodologies for related lignans.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of a compound.

Experimental Workflow

Carrageenan_Paw_Edema_Workflow A Animal Acclimatization (e.g., 1 week) B Grouping of Animals (e.g., Control, Vehicle, Test Compound, Standard Drug) A->B C Administration of Test Compound (e.g., Oral gavage, 1 hour prior to carrageenan) B->C D Induction of Edema (Subplantar injection of carrageenan) C->D E Measurement of Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5, 6 hours post-carrageenan) D->E F Data Analysis (% inhibition of edema) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Group I: Normal control (no treatment).

    • Group II: Vehicle control (receives the vehicle for the test compound).

    • Group III-V: Test compound groups (receive different doses of this compound).

    • Group VI: Standard drug group (e.g., Indomethacin, 10 mg/kg).

  • Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally.

  • Induction of Edema: One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vivo Antioxidant Assay: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress

This model is used to evaluate the protective effect of a compound against chemically-induced oxidative damage in the liver.

Experimental Workflow

CCl4_Oxidative_Stress_Workflow A Animal Acclimatization and Grouping B Pre-treatment with Test Compound (e.g., daily for 7 days) A->B C Induction of Oxidative Stress (Single dose of CCl₄ in olive oil) B->C D Continued Treatment (for a specified period, e.g., 24 hours) C->D E Sample Collection (Blood and Liver Tissue) D->E F Biochemical Analysis (e.g., SOD, CAT, GPx, MDA levels) E->F G Histopathological Examination of Liver E->G

Caption: Workflow for the CCl₄-induced oxidative stress model.

Detailed Protocol:

  • Animals and Grouping: Similar to the anti-inflammatory model.

  • Treatment: Animals in the treatment groups receive this compound daily for a specified period (e.g., 7-14 days). The control group receives the vehicle.

  • Induction of Oxidative Stress: On the last day of treatment, a single dose of CCl₄ (e.g., 1 mL/kg, 1:1 in olive oil, i.p.) is administered to all groups except the normal control.

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized, and blood and liver tissue are collected.

  • Biochemical Analysis:

    • Serum is analyzed for liver function markers (ALT, AST).

    • Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Histopathology: A portion of the liver is fixed in 10% formalin for histopathological examination to assess cellular damage.

In Vivo Anticancer Assay: Xenograft Tumor Model

This model is essential for evaluating the antitumor efficacy of a compound in a living organism.

Experimental Workflow

Xenograft_Tumor_Model_Workflow A Cancer Cell Culture B Subcutaneous Injection of Cancer Cells into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Grouping of Mice with Established Tumors C->D E Treatment with Test Compound (e.g., daily for 2-4 weeks) D->E F Measurement of Tumor Volume and Body Weight E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement and Analysis (e.g., Immunohistochemistry for Ki-67, TUNEL assay) G->H

References

A Comparative Analysis of (+)-7'-Methoxylariciresinol and Established Inhibitors of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory disease research, the identification of novel therapeutic agents that can effectively modulate key signaling pathways is of paramount importance. This guide provides a comparative overview of the anti-inflammatory potential of (+)-7'-Methoxylariciresinol, a lignan (B3055560) of interest, against well-characterized inhibitors of the NF-κB, MAPK, and JAK-STAT signaling pathways. Due to the limited direct experimental data on this compound, this comparison utilizes data from a closely related sesqui-neolignan, Simonsinol, isolated from Illicium simonsii, as a proxy to infer potential mechanisms and efficacy.

Executive Summary

Simonsinol has demonstrated notable anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This guide benchmarks its activity against established inhibitors: BAY 11-7082 for the NF-κB pathway, U0126 for the MAPK/MEK pathway, and Tofacitinib for the JAK-STAT pathway. While direct IC50 values for Simonsinol's inhibition of the NF-κB pathway are not available, its dose-dependent suppression of downstream inflammatory mediators provides valuable insight into its potential efficacy.

Data Presentation: A Comparative Look at Inhibitory Activity

The following tables summarize the available quantitative and qualitative data on the inhibitory effects of Simonsinol and the selected known inhibitors.

Table 1: Inhibition of Primary Molecular Targets

CompoundTarget PathwaySpecific TargetInhibitory Concentration (IC50)Cell Type/Assay Condition
Simonsinol NF-κBIκBα PhosphorylationDose-dependent inhibition observed at 5, 10, and 20 µMLPS-stimulated RAW 264.7 macrophages
BAY 11-7082 NF-κBTNF-α-induced IκBα Phosphorylation10 µMHuman endothelial cells
U0126 MAPK/MEKMEK10.07 µMIn vitro kinase assay
MEK20.06 µMIn vitro kinase assay
Tofacitinib JAK-STATJAK11 - 112 nMEnzyme Assay
JAK220 - 134 nMEnzyme Assay
JAK31 - 2 nMEnzyme Assay

Table 2: Inhibition of Downstream Inflammatory Mediators

CompoundMediator InhibitedCell TypeStimulusEffective Concentration
Simonsinol Nitric Oxide (NO)RAW 264.7 macrophagesLPS (100 ng/mL)Dose-dependent reduction at 5, 10, and 20 µM[1]
TNF-αRAW 264.7 macrophagesLPS (100 ng/mL)Dose-dependent reduction at 5, 10, and 20 µM[1]
IL-6RAW 264.7 macrophagesLPS (100 ng/mL)Dose-dependent reduction at 5, 10, and 20 µM[1]
BAY 11-7082 Adhesion Molecules (ICAM-1, VCAM-1, E-selectin)Human endothelial cellsTNF-αIC50 of 5-10 µM
U0126 ERK PhosphorylationNIH-3T3 cellsaFGF-1IC50 of ~15 µM[2]
Tofacitinib STAT PhosphorylationHuman peripheral blood mononuclear cellsVarious cytokinesInhibition observed at therapeutic doses in vivo

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Inhibition of NF-κB Pathway by Simonsinol
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and pre-treated with various concentrations of Simonsinol (5, 10, and 20 µM) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

    • TNF-α and IL-6 Production: The levels of TNF-α and IL-6 in the culture supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis of IκBα Phosphorylation:

    • Cells were pre-treated with Simonsinol and stimulated with LPS for a shorter duration (e.g., 30 minutes).

    • Total cell lysates were prepared, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was probed with primary antibodies against phosphorylated IκBα and total IκBα, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an ECL detection system.

Inhibition of NF-κB Pathway by BAY 11-7082
  • Assay Principle: This assay measures the ability of BAY 11-7082 to inhibit the TNF-α-induced phosphorylation of IκBα in human endothelial cells.

  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) were cultured to confluence in 96-well plates. Cells were pre-incubated with various concentrations of BAY 11-7082 for 1 hour.

  • Stimulation: Cells were then stimulated with 10 ng/mL of human TNF-α for 10 minutes.

  • Detection of IκBα Phosphorylation:

    • Cells were fixed and permeabilized.

    • Phosphorylated IκBα was detected using a specific primary antibody followed by an HRP-conjugated secondary antibody.

    • The signal was developed using a chemiluminescent substrate and measured with a luminometer.

    • The IC50 value was calculated from the dose-response curve.

Inhibition of MAPK/MEK Pathway by U0126
  • Assay Principle: This in vitro kinase assay measures the ability of U0126 to inhibit the activity of purified MEK1 and MEK2 enzymes.

  • Reaction Mixture: The reaction was performed in a buffer containing recombinant active MEK1 or MEK2, a substrate (e.g., inactive ERK2), and ATP.

  • Inhibitor Addition: Various concentrations of U0126 were added to the reaction mixture.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection of Substrate Phosphorylation: The amount of phosphorylated ERK2 was quantified using methods such as radioactive [γ-³²P]ATP incorporation, or more commonly, by using a phosphospecific antibody in an ELISA or Western blot format.

  • IC50 Determination: The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition of JAK-STAT Pathway by Tofacitinib
  • Assay Principle: This enzyme assay measures the ability of Tofacitinib to inhibit the kinase activity of purified JAK isoforms (JAK1, JAK2, JAK3).

  • Reaction Components: The assay was typically performed in a 384-well plate containing a reaction buffer, a specific JAK enzyme, a peptide substrate, and ATP.

  • Inhibitor Dilution: Tofacitinib was serially diluted and added to the wells.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • Detection of Kinase Activity: The consumption of ATP, which is proportional to the kinase activity, was measured using a luminescent kinase assay kit (e.g., ADP-Glo™).

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves of kinase activity versus inhibitor concentration.

Signaling Pathways and Experimental Workflow Visualization

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_nfkb NF-κB Signaling Pathway cluster_genes NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa Degradation NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Genes Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Transcription & Translation Simonsinol Simonsinol Simonsinol->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits

Caption: NF-κB signaling pathway and points of inhibition.

G cluster_mapk MAPK Signaling Pathway cluster_tf MAPK Signaling Pathway Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK_p p-ERK1/2 MEK->ERK_p Phosphorylates ERK ERK1/2 Nucleus Nucleus ERK_p->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_p->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression U0126 U0126 U0126->MEK Inhibits

Caption: MAPK/ERK signaling pathway and the point of inhibition by U0126.

G cluster_jak_stat JAK-STAT Signaling Pathway cluster_ge JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT_p p-STAT (Dimer) JAK->STAT_p Phosphorylates STAT STAT Nucleus Nucleus STAT_p->Nucleus Translocates GeneExpression Gene Expression (Inflammation, Immunity) STAT_p->GeneExpression Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

G cluster_workflow General Experimental Workflow for In Vitro Anti-inflammatory Assay A 1. Cell Seeding (e.g., RAW 264.7) B 2. Pre-treatment with Inhibitor A->B C 3. Inflammatory Stimulus (e.g., LPS, TNF-α) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant/Cell Lysate) D->E F 6. Measurement of Inflammatory Markers E->F G 7. Data Analysis (e.g., IC50 Calculation) F->G

Caption: A generalized workflow for in vitro anti-inflammatory assays.

References

A Head-to-Head Comparison of the Lignan (+)-7'-Methoxylariciresinol and its Synthetic Analog, LGM2605

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the naturally occurring lignan (B3055560), (+)-7'-Methoxylariciresinol, and a promising synthetic analog, LGM2605. The focus is on their respective anti-inflammatory and antiviral properties, supported by available experimental data. While direct comparative studies are limited, this guide synthesizes current research to offer a comprehensive overview of their mechanisms of action and potential therapeutic applications.

At a Glance: Key Differences and Similarities

FeatureThis compound (and related natural lignans)LGM2605 (Synthetic Secoisolariciresinol (B192356) Diglucoside)
Primary Source Naturally occurring in plants such as Cyclea racemosa.Synthetically produced.
Core Structure Lignan GlucosideSecoisolariciresinol Diglucoside
Key Biological Activities Anti-inflammatory, Antiviral, AntioxidantAnti-inflammatory, Antioxidant, Radioprotective
Mechanism of Action Inhibition of NF-κB, MAPK (p38), and AKT signaling pathways.Inhibition of Myeloperoxidase (MPO), NF-κB, and NLRP3 inflammasome pathways; activation of the Nrf2 antioxidant response.[1][2][3]

Quantitative Comparison of Biological Activities

Table 1: Anti-Inflammatory and Related Activities

CompoundAssayTarget/EndpointResult
(+)-Pinoresinol-4-O-β-D-glucopyranosideα-glucosidase inhibitionα-glucosidaseIC50: 48.13 µg/mL[4][5]
Pinoresinol (B1678388)IL-1β-stimulated Caco-2 cellsIL-6 reduction65% reduction (confluent cells), 30% reduction (differentiated cells)[6]
PinoresinolIL-1β-stimulated Caco-2 cellsProstaglandin E2 reduction (via COX-2)62% reduction (confluent cells)[6]
LGM2605Human Leukocyte Myeloperoxidase (MPO) ActivityMPO InhibitionSignificant decrease at 50 and 100 µM[7]
LGM2605Asbestos-exposed murine peritoneal macrophagesWhite blood cell influx reduction44.42% reduction[1]
LGM2605Asbestos-exposed human pleural mesothelial cellsTotal nitrates and nitritesSignificant reduction of elevated levels[8]

Table 2: Antiviral Activity

CompoundVirus StrainCell LineResult
(+)-Pinoresinol 4-O-[6″-O-vanilloyl]-β-D-glucopyranosideHuman Influenza A and B virusesNot specifiedIC50: 13.4-39.8 µM

Note: Data for (+)-pinoresinol derivatives are used as proxies for this compound due to the limited availability of specific data for the latter.

Detailed Experimental Protocols

Anti-Inflammatory Activity Assessment in vitro (General Protocol)

A representative protocol for evaluating the anti-inflammatory effects of lignans (B1203133) on cell cultures is as follows:

  • Cell Culture: Human intestinal Caco-2 cells are cultured to confluence and differentiation.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), to induce an inflammatory response.

  • Treatment: The cells are treated with varying concentrations of the test compound (e.g., pinoresinol) for a specified duration.

  • Quantification of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., IL-6) and other inflammatory markers (e.g., Prostaglandin E2) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: The reduction in the levels of inflammatory mediators in treated cells compared to untreated, stimulated cells is calculated to determine the anti-inflammatory activity.

Antiviral Activity Assessment (General Plaque Reduction Assay Protocol)

A standard method to determine the antiviral efficacy of a compound is the plaque reduction assay:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is prepared in well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus.

  • Compound Treatment: After a brief incubation period to allow for viral entry, the cells are overlaid with a medium containing various concentrations of the test compound.

  • Plaque Formation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (zones of cell death).

  • Quantification: Plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Signaling Pathways and Mechanisms of Action

This compound and Related Natural Lignans

Natural lignans, including those structurally similar to this compound, primarily exert their anti-inflammatory and antiviral effects by modulating key intracellular signaling pathways. The inhibition of the NF-κB and MAPK (specifically p38) pathways is a central mechanism.[9] These pathways are crucial for the transcription of numerous pro-inflammatory genes. By inhibiting these pathways, these lignans can effectively reduce the production of inflammatory cytokines and mediators.[9] Furthermore, the inhibition of the AKT signaling pathway has been implicated in their antiviral activity against influenza A virus.[9]

G cluster_0 Viral/Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Transcription Factor Activation cluster_3 Cellular Response Stimulus Stimulus AKT AKT Stimulus->AKT p38_MAPK p38 MAPK Stimulus->p38_MAPK IKK IKK Stimulus->IKK Viral_Replication Viral Replication AKT->Viral_Replication promotes Inflammation Inflammation p38_MAPK->Inflammation promotes NF_kappaB NF-κB IKK->NF_kappaB activates I_kappa_B IκB IKK->I_kappa_B phosphorylates NF_kappaB->Inflammation promotes I_kappa_B->NF_kappaB inhibits Lignan Lignan Lignan->AKT inhibits Lignan->p38_MAPK inhibits Lignan->NF_kappaB inhibits

Caption: Anti-inflammatory and antiviral signaling pathway of natural lignans.

LGM2605: A Synthetic Analog with a Multi-pronged Approach

LGM2605, a synthetic secoisolariciresinol diglucoside, demonstrates a broader and distinct mechanism of action compared to the natural lignans discussed. A key feature is its ability to inhibit myeloperoxidase (MPO), an enzyme involved in the generation of reactive oxygen species during inflammation.[7] This direct antioxidant activity is complemented by its ability to activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[1]

Furthermore, LGM2605 effectively suppresses inflammatory responses by inhibiting the NF-κB pathway and the NLRP3 inflammasome.[2][3][8] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.

G cluster_0 Cellular Stress cluster_1 Enzymatic & Signaling Pathways cluster_2 Cellular Response Oxidative_Stress Oxidative Stress MPO Myeloperoxidase Oxidative_Stress->MPO NF_kappaB NF-κB Oxidative_Stress->NF_kappaB NLRP3 NLRP3 Inflammasome Oxidative_Stress->NLRP3 ROS Reactive Oxygen Species MPO->ROS Inflammation Inflammation NF_kappaB->Inflammation NLRP3->Inflammation Nrf2 Nrf2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response LGM2605 LGM2605 LGM2605->MPO inhibits LGM2605->NF_kappaB inhibits LGM2605->NLRP3 inhibits LGM2605->Nrf2 activates

Caption: Multi-faceted anti-inflammatory mechanism of LGM2605.

Conclusion and Future Directions

Both the natural lignan this compound (and its relatives) and the synthetic analog LGM2605 exhibit significant anti-inflammatory and potential antiviral properties. The natural compounds appear to act primarily through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. In contrast, the synthetic analog LGM2605 demonstrates a more multifaceted mechanism, combining direct MPO inhibition, activation of the Nrf2 antioxidant pathway, and suppression of both NF-κB and the NLRP3 inflammasome.

The broader mechanistic profile of LGM2605 may offer a more robust therapeutic effect in complex inflammatory conditions. However, further head-to-head studies with standardized assays are crucial to definitively determine the relative potency and efficacy of these compounds. Future research should focus on direct comparative analyses of this compound and LGM2605 to elucidate their full therapeutic potential and guide the development of novel anti-inflammatory and antiviral agents.

References

Safety Operating Guide

Proper Disposal of (+)-7'-Methoxylariciresinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (+)-7'-Methoxylariciresinol, a lignan (B3055560) glucoside isolated from Cyclea racemosa.[1] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this research chemical.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with care. The following table summarizes key safety and handling information derived from general safety data sheets for laboratory chemicals.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.General SDS
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.General SDS
Storage of Unused Product Keep container tightly closed in a dry, cool, and well-ventilated place.General SDS
In case of a Spill Sweep up and shovel into suitable containers for disposal.General SDS
Incompatible Materials Strong oxidizing agents, strong bases, and strong reducing agents.General SDS

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Improper disposal of chemical waste can pose a significant threat to human health and the environment.

Experimental Protocol: Chemical Waste Disposal

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste. This includes unused product, contaminated labware (e.g., vials, pipette tips), and any personal protective equipment (PPE) that has come into direct contact with the chemical.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams, such as biological or radioactive waste.

    • Keep chlorinated and non-chlorinated solvent waste in separate containers.

    • Acids and bases should never be mixed with this chemical waste.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste, use a container suitable for the solvent used to dissolve the compound.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution)

      • The date when the waste was first added to the container

      • Appropriate hazard warnings (e.g., "Caution: Research Chemical, Handle with Care")

  • Waste Accumulation and Storage:

    • Keep the waste container securely closed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Secondary containment should be used to prevent spills.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and documentation.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_contaminated Is material contaminated with the compound? start->is_contaminated is_solution Is it a solution or pure compound? is_contaminated->is_solution Yes end End: Proper Disposal is_contaminated->end No (Dispose as non-hazardous waste if certain) solid_waste Treat as Solid Hazardous Waste is_solution->solid_waste Pure Compound / Contaminated Solid liquid_waste Treat as Liquid Hazardous Waste is_solution->liquid_waste Solution package_solid Package in a labeled, sealed container for solids solid_waste->package_solid package_liquid Package in a labeled, sealed container for liquids liquid_waste->package_liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup package_solid->contact_ehs package_liquid->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for Handling (+)-7'-Methoxylariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Engineering Controls

(+)-7'-Methoxylariciresinol is a lignan, a class of polyphenolic compounds[6][7]. Due to its phenolic nature, it should be handled with caution. The primary lines of defense in ensuring safety are robust engineering controls.

  • Chemical Fume Hood : All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure[1][2][5].

  • Ventilation : Good general laboratory ventilation is necessary to control airborne concentrations[5].

  • Emergency Equipment : An ANSI-approved eyewash station and a safety shower must be located within a 10-second travel distance from the work area and be unobstructed[4][5].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE based on the potential hazards of phenolic compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended. For incidental contact, use two pairs of nitrile gloves (e.g., 4-mil) or one pair of thicker nitrile gloves (e.g., 8-mil). For direct or prolonged contact, heavy-duty gloves such as butyl rubber or neoprene are required. Change gloves immediately if contaminated[1][3][5].
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes[1][2][3][5].
Body Laboratory coat and apronA fully buttoned, long-sleeved lab coat must be worn. A chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat during procedures with a higher splash risk[1][3][5].
Feet Closed-toe shoesImpervious, closed-toe shoes must be worn at all times in the laboratory[1][3][5].

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the compound.

AspectProcedure
Handling Avoid creating dust or aerosols. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn. Keep containers tightly closed when not in use[5][8].
Storage Store in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store protected from light and moisture. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1][5][9][10].

Emergency and Disposal Plan

Immediate and appropriate responses to emergencies and proper disposal of waste are crucial components of laboratory safety.

SituationAction
Spills Don appropriate PPE before cleaning up any spills. Small liquid spills can be absorbed with vermiculite (B1170534) or other suitable absorbent material. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. Do not walk through spilled material as it can penetrate leather shoes[2][3].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][8].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. While flushing, it is recommended to wipe the affected area with polyethylene (B3416737) glycol (PEG-300 or PEG-400) if available. Seek immediate medical attention. Do not rub or wipe the affected area, as this can increase absorption[3][4].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][8].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][10].
Waste Disposal All waste containing this compound must be collected as hazardous chemical waste in properly labeled, sealed containers. Do not mix with other waste streams unless compatible. Dispose of in accordance with all local, state, and federal regulations[1].

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Retrieve this compound from Storage B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Return Compound to Storage H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.